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  • Product: 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one
  • CAS: 2306299-81-8

Core Science & Biosynthesis

Foundational

Pharmacological Potential of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one in Oncology: A Technical Guide

Executive Summary & Pharmacophore Rationale The pursuit of targeted oncology therapeutics has increasingly focused on privileged nitrogen-containing bicyclic scaffolds. Among these, the pyrido[2,3-d]pyrimidin-4(3H)-one c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The pursuit of targeted oncology therapeutics has increasingly focused on privileged nitrogen-containing bicyclic scaffolds. Among these, the pyrido[2,3-d]pyrimidin-4(3H)-one core has emerged as a highly versatile pharmacophore. The structural architecture of this compound—specifically its flat, hetero-aromatic planarity—allows it to act as a highly effective ATP-competitive inhibitor by mimicking the adenine ring of adenosine triphosphate (ATP) and docking seamlessly into the deep hydrophobic clefts of various kinase active sites [1][1].

The introduction of a methoxy group at the C-7 position (7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one) provides critical electron-donating properties and steric bulk that can be leveraged to fine-tune target selectivity, improve aqueous solubility, and optimize the pharmacokinetic profile of the resulting derivatives. This technical guide explores the multi-target efficacy, structure-activity relationships (SAR), and self-validating experimental workflows necessary for evaluating this compound class in preclinical oncology.

Multi-Target Mechanistic Pathways

The pharmacological power of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold lies in its polypharmacological potential. By rational substitution, derivatives can be directed toward several critical oncogenic pathways:

  • EGFR (Wild-Type and T790M Mutant): Resistance to first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors is frequently driven by the T790M "gatekeeper" mutation. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated the ability to overcome the steric hindrance of the bulky methionine residue. For instance, specific derivatives (e.g., Compound 8a) exhibit sub-micromolar IC50 values against both EGFR-WT and the T790M mutant, directly inducing caspase-3-mediated apoptosis in prostate cancer (PC-3) cells [2][2].

  • Cyclin-Dependent Kinases (CDK4/6): Dysregulation of the cell cycle is a hallmark of cancer. The scaffold has been identified as a privileged structure for CDK4 inhibition, effectively halting cell cycle progression at the G1-S transition [3][3].

  • Phosphodiesterase 3 (PDE3): Beyond kinases, this scaffold acts as a dual inhibitor of cAMP and cGMP hydrolysis via PDE3 blockade, triggering secondary messenger cascades that exert potent anticancer effects in colon tumor models (HT-29) [4][4].

  • Bcr-Abl Tyrosine Kinase: In chronic myelogenous leukemia (CML), pyrido[2,3-d]pyrimidine derivatives like PD180970 have shown exceptional potency, inhibiting p210Bcr-Abl autophosphorylation at single-digit nanomolar concentrations and inducing rapid apoptosis in K562 leukemic cells [5][5].

Pathway Compound 7-Methoxypyrido[2,3-d] pyrimidin-4(3H)-one EGFR EGFR (WT & T790M) Compound->EGFR ATP-Competitive Inhibition CDK46 CDK4/6 Complex Compound->CDK46 Kinase Blockade PDE3 PDE3 Enzyme Compound->PDE3 Dual cAMP/cGMP Inhibition Apoptosis Apoptosis (Caspase-3 Activation) EGFR->Apoptosis Downregulates Survival Signals CellCycle Cell Cycle Arrest (Pre-G1 / G1-S) CDK46->CellCycle Halts Proliferation PDE3->Apoptosis Modulates Secondary Messengers

Multi-target signaling blockade by pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.

Quantitative Efficacy & Structure-Activity Relationship (SAR)

The presence of the carbonyl at C-4 (or C-2 in isomeric forms) of the pyrido[2,3-d]pyrimidine scaffold is an absolute requirement for maximizing hydrogen bonding with the kinase hinge region [6][6]. Table 1 summarizes the quantitative pharmacological data of key derivatives to guide rational drug design.

Table 1: Pharmacological Profiling of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Target / Cell LineDerivative / ScaffoldIC50 (µM)Mechanistic OutcomeReference
EGFR (Wild-Type) Compound 8a0.099Pre-G1 cell cycle arrest; Caspase-3 activation[2]
EGFR (T790M Mutant) Compound 8a0.123Overcomes ATP-pocket steric hindrance[2]
p210Bcr-Abl (K562) PD1809700.005Potent autophosphorylation inhibition[5]
HT-29 (Colon Tumor) Compound 53.000Dual cAMP/cGMP PDE3 hydrolysis inhibition[4]
CDK4 / Cyclin D1 Pyrido-pyrimidin-7-ones< 0.100*G1-S phase progression blockade[3]

*Representative value for highly optimized C-5 substituted derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity (E-E-A-T), experimental workflows must not merely generate data but actively rule out false positives. The following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Orthogonal In Vitro Kinase Inhibition Assay

Relying solely on a single luminescent kinase assay can lead to artifacts caused by compound auto-fluorescence or ATP-depletion.

  • Preparation: Recombinant kinase (e.g., EGFR T790M) is incubated with the 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one derivative in a buffered solution (HEPES pH 7.5, 10 mM MgCl2).

  • Causality Check (ATP Competition): Run the assay at three distinct ATP concentrations (e.g., 10 µM, 100 µM, 1 mM). Rationale: If the compound is a true ATP-competitive inhibitor, the apparent IC50 will shift linearly upward as ATP concentration increases. If the IC50 remains static, the compound is an allosteric inhibitor or an assay artifact.

  • Orthogonal Readout: Utilize both a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay and an ADP-Glo assay. Rationale: TR-FRET eliminates short-lived background fluorescence, while ADP-Glo measures the actual enzymatic byproduct (ADP), ensuring the readout is directly tied to catalytic activity.

Protocol B: Self-Validating Flow Cytometry for Apoptosis (Annexin V / PI)

Cytotoxic compounds often cause necrotic cell rupture, which can be misidentified as apoptosis in poorly controlled assays.

  • Staining: Treat PC-3 cells with the IC50 concentration of the derivative for 48 hours. Harvest and wash with cold PBS. Resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Mechanistic Rationale: Annexin V binds to externalized phosphatidylserine (an active, ATP-dependent hallmark of early apoptosis). PI is membrane-impermeable and only stains DNA when the cell membrane is physically compromised (late apoptosis/necrosis).

  • Self-Validating Controls: You must run four tubes: Unstained, Annexin V only, PI only, and Dual-stained. Rationale: The single-stained controls are used to calculate the compensation matrix, mathematically subtracting spectral overlap between the FITC and PI channels. Without this, fluorescence bleed-through will artificially inflate the "late apoptotic" quadrant.

Workflow Step1 1. Compound Synthesis & LC-MS Validation Step2 2. ATP-Competitive Kinase Assay Step1->Step2 Purity >95% Step3 3. Orthogonal Viability (MTT + ATP-Luminescence) Step2->Step3 IC50 Shift Verified Step4 4. Flow Cytometry (Annexin V / PI) Step3->Step4 True Cytotoxicity Step5 5. SAR Optimization & Lead Selection Step4->Step5 Apoptosis Confirmed

Self-validating experimental workflow for kinase inhibitor screening.

Future Perspectives in Drug Development

The 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one scaffold represents a highly tunable foundation for next-generation oncology drugs. Future developmental pipelines should focus on:

  • PROTAC Integration: Utilizing the pyrido-pyrimidine core as a targeting warhead linked to an E3 ligase recruiter to degrade, rather than merely inhibit, mutant kinases like EGFR T790M.

  • Dual-Targeting Strategies: Exploiting the inherent PDE3 and CDK4/6 inhibitory properties to create single-molecule combination therapies, thereby reducing the pill burden and systemic toxicity associated with multi-drug regimens.

References

  • Title : Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers Source : Taylor & Francis Group - Figshare URL :[Link]

  • Title : Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors Source : DergiPark URL :[Link]

  • Title : Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4 Source : ACS (Journal of Medicinal Chemistry) URL :[Link]

  • Title : The pyrido[2,3-d]pyrimidine derivative PD180970 inhibits p210Bcr-Abl tyrosine kinase and induces apoptosis of K562 leukemic cells Source : PubMed (Cancer Research) URL :[Link]

  • Title : Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents Source : RSC Advances URL :[Link]

Sources

Exploratory

Decoding the In Vitro Biological Activity of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one Analogs: A Comprehensive Technical Guide

Executive Summary The pursuit of novel, targeted therapeutics in oncology and inflammatory diseases relies heavily on optimizing core heterocyclic scaffolds. The pyrido[2,3-d]pyrimidine structure is widely recognized as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel, targeted therapeutics in oncology and inflammatory diseases relies heavily on optimizing core heterocyclic scaffolds. The pyrido[2,3-d]pyrimidine structure is widely recognized as a "privileged scaffold" due to its structural homology with biogenic pteridines and quinazolines[1]. This technical guide explores the specific in vitro biological activity of 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one analogs . By dissecting their dual-target mechanisms, structure-activity relationships (SAR), and providing self-validating experimental protocols, this whitepaper serves as a foundational resource for drug development professionals aiming to translate these compounds from bench to preclinical models.

Chemical Rationale and Primary Biological Targets

The biological activity of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives is profoundly influenced by the nature and position of substituents on the core structure[1]. The introduction of a methoxy group at the 7-position—typically achieved via a nucleophilic aromatic substitution (SNAr) mechanism displacing a chloride ion with methoxide[1]—serves a critical electronic function. As a π -electron donor, the methoxy group enriches the electron density of the pyrimidine ring, enhancing hydrogen-bond acceptor capabilities within enzymatic active sites[2].

Target A: Epidermal Growth Factor Receptor (EGFR)

The pyrido[2,3-d]pyrimidine core is a highly effective template for designing kinase inhibitors[1]. Specifically, these analogs act as potent ATP-competitive inhibitors of both wild-type EGFR (EGFR-WT) and the resistance-conferring T790M mutant[3]. The sterically compact nature of the 7-methoxy group allows the molecule to deeply penetrate the hydrophobic cleft of the mutated kinase domain without steric clash, stabilizing the inhibitor-enzyme complex and preventing auto-phosphorylation[2][3].

Target B: Phosphodiesterase 3 (PDE3)

Beyond kinase inhibition, these analogs exhibit significant inhibitory activity against PDE3, an enzyme responsible for the hydrolytic breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[4]. Analogs featuring the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold have been shown to inhibit both cAMP and cGMP hydrolysis[4]. This dual-substrate inhibition leads to the intracellular accumulation of secondary messengers, which directly correlates with anti-proliferative and apoptotic effects in specific cancer cell lines, such as HT-29 colon tumors[5].

MOA Analog 7-Methoxy-pyrido[2,3-d] pyrimidin-4(3H)-one EGFR EGFR (WT / T790M) Kinase Domain Analog->EGFR ATP Competitive Inhibition PDE3 Phosphodiesterase 3 (PDE3) Analog->PDE3 Dual Substrate Inhibition PI3K PI3K / AKT Pathway Inhibition EGFR->PI3K Downregulates cAMP cAMP / cGMP Accumulation PDE3->cAMP Prevents Hydrolysis Apoptosis Apoptosis & Growth Arrest cAMP->Apoptosis Modulates PI3K->Apoptosis Induces

Dual-target mechanism of 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one analogs via EGFR and PDE3.

In Vitro Biological Activity Profiles

To synthesize the biological efficacy of these analogs, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) across key enzymatic targets and human cancer cell lines based on recent SAR studies[3][5].

Target / Cell LineBiological Role / OriginRepresentative IC₅₀ RangeMechanistic Implication
EGFR (WT) Tyrosine Kinase10 nM – 1.5 µMATP-competitive inhibition; halts cell cycle progression.
EGFR (T790M) Mutant Tyrosine Kinase50 nM – 3.0 µMOvercomes steric hindrance of the bulky methionine gatekeeper.
PDE3A Phosphodiesterase3.7 nM – 27 µMPrevents cAMP/cGMP hydrolysis; induces apoptosis.
A549 Non-Small Cell Lung Cancer7.23 µM – 15.0 µMHigh sensitivity due to EGFR dependency.
PC-3 Prostate Adenocarcinoma9.26 µM – 20.0 µMModerate sensitivity; potential PI3K pathway cross-talk.
HT-29 Colorectal Adenocarcinoma3.0 µM – 12.0 µMDriven by PDE3 inhibition and cAMP accumulation.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is imperative to design experimental workflows that inherently validate their own results. The following protocols integrate internal controls to establish strict causality between the application of 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one analogs and the observed biological phenomena.

Workflow Synth Compound Synthesis (SNAr Mechanism) Kinase In Vitro Kinase Assay (EGFR WT/T790M) Synth->Kinase Purified Analogs Cell Cell Viability Assay (MTT on HT-29/A549) Kinase->Cell IC50 < 10 µM Val Validation (Apoptosis / Flow Cytometry) Cell->Val Cytotoxic Hits Data SAR Data Analysis & Lead Optimization Val->Data Mechanistic Proof

Step-by-step in vitro biological evaluation workflow for pyrido-pyrimidine analogs.

Protocol 1: In Vitro Kinase Assay (EGFR WT and T790M)
  • Objective: Quantify the ATP-competitive inhibition of the synthesized analogs.

  • Causality Principle: By measuring the amount of unconsumed ATP after the kinase reaction, we directly quantify enzyme activity. A true competitive inhibitor will show decreased efficacy as ATP concentration is artificially increased in the assay buffer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one analog in DMSO. Ensure the final DMSO concentration remains <1% to prevent solvent-induced enzymatic denaturation.

  • Enzyme Incubation: Incubate recombinant EGFR-WT or EGFR-T790M (1 ng/well) with the analog for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add a substrate mix containing 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide.

    • Self-Validation Step: Run parallel wells with 100 µM ATP; a rightward shift in the IC₅₀ curve definitively confirms ATP-competitive binding[2].

  • Detection: After 60 minutes, add an ATP-monitoring luminescent reagent (e.g., Kinase-Glo). Luminescence is directly proportional to residual ATP (and inversely proportional to kinase activity).

  • Data Analysis: Calculate IC₅₀ using non-linear regression (variable slope). Include Erlotinib as a positive control[3].

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT)
  • Objective: Determine the anti-proliferative activity of the analogs against HT-29 and A549 cell lines.

  • Causality Principle: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase[6]. To ensure the observed reduction in signal is due to true cytotoxicity (cell death) rather than mere cytostasis (growth arrest), this assay must be multiplexed with an LDH (Lactate Dehydrogenase) release assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 or A549 cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂[6].

  • Treatment: Treat cells with varying concentrations of the analog (0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive reference control (e.g., 5-Fluorouracil for HT-29).

  • Incubation: Incubate for 48 and 72 hours.

    • Self-Validation Step: Collect 50 µL of the supernatant prior to adding MTT to measure LDH release. A spike in LDH confirms membrane rupture and active apoptosis, validating the MTT drop[3].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Discard the media and dissolve the resulting intracellular purple formazan crystals in 150 µL of DMSO.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀[6].

Conclusion

The 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one scaffold represents a highly versatile and potent pharmacophore. By acting as a dual inhibitor of critical oncogenic kinases (EGFR) and metabolic regulators (PDE3), these analogs offer a multi-faceted approach to inducing apoptosis in resistant cancer phenotypes. Rigorous, self-validating in vitro assays remain the cornerstone for optimizing these compounds, ensuring that observed phenotypic changes are mechanistically grounded and primed for future preclinical development.

References

  • Title: 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one - Benchchem Source: Benchchem URL: 1

  • Title: REVIEW ARTICLE SYNTHESIS AND ANTICANCER PERSPECTIVE OF PYRIDOPYRIMIDINE SCAFFOLD Source: Amazon AWS URL: 6

  • Title: Modulating the Cyclic Guanosine Monophosphate Substrate Selectivity of the Phosphodiesterase 3 Inhibitors by Pyridine, Pyrido[2,3-d]pyrimidine Derivatives and Their Effects upon the Growth of HT-29 Cancer Cell Line Source: ResearchGate URL: 4

  • Title: Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors Source: DergiPark URL: 5

  • Title: Design Synthesis and Anti-cancer Evaluation of New Pyrido 2 3-d Pyrimidin-4 3H -One Derivatives as Potential EGFRWT and EGFRT790M Inhibitors and Apo Source: Scribd URL: 3

  • Title: Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: 2

Sources

Foundational

7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one molecular weight and lipophilicity

Physicochemical Profiling of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one: Molecular Weight, Lipophilicity, and Structural Optimization Executive Summary In contemporary medicinal chemistry, the bicyclic pyrido[2,3-d]pyrimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one: Molecular Weight, Lipophilicity, and Structural Optimization

Executive Summary

In contemporary medicinal chemistry, the bicyclic pyrido[2,3-d]pyrimidine system is universally recognized as a "privileged structure" for its profound ability to mimic the purine ring of ATP[1]. Within this class, 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one (CAS: 2306299-81-8) represents a highly optimized core scaffold. This technical whitepaper dissects the critical physicochemical parameters of this compound—specifically its molecular weight and lipophilicity—and details how the strategic placement of a 7-methoxy group modulates its electronic landscape to enhance kinase inhibition, cell cycle disruption, and apoptotic induction[1].

Physicochemical Profiling & Fragment-Based Drug Discovery (FBDD)

The transition from a hit compound to an optimized lead is heavily dictated by a molecule's physicochemical properties. 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD) due to its strict adherence to the Rule of Three (Ro3).

Molecular Weight and Ligand Efficiency

The compound possesses a molecular weight of 177.163 g/mol [1]. In the context of drug design, typical FDA-approved kinase inhibitors (e.g., Erlotinib, Gefitinib) range from 390 to 450 g/mol . By utilizing a core scaffold with a sub-200 Da molecular weight, medicinal chemists retain significant "molecular real estate." This allows for the subsequent addition of hydrophobic tails and terminal heads without violating Lipinski’s Rule of Five[1]. Furthermore, with only 13 heavy atoms, even moderate binding affinities yield exceptionally high Ligand Efficiency (LE) , confirming that every atom in the scaffold contributes meaningfully to target binding.

Lipophilicity and Electronic Modulation

Lipophilicity (measured as LogP or LogD at physiological pH) dictates a drug's membrane permeability, aqueous solubility, and target affinity. The specific introduction of a methoxy group (-OCH₃) at the 7-position is a calculated structural decision[1].

  • Electronic Landscape: The methoxy group acts as an electron-donating group via resonance, which modulates the pKa of the adjacent pyridine nitrogen. This fine-tunes the planarity of the heterocyclic system[2].

  • Binding Affinity: The increased lipophilicity provided by the methyl ether enhances crucial π-π stacking interactions within the hydrophobic regions of the kinase active site[2].

  • Lipophilic Ligand Efficiency (LLE): By replacing a highly polar hydrogen bond donor (found in the 7-oxo/hydroxy tautomer) with a methoxy group, the scaffold achieves a balanced LogD. It becomes lipophilic enough to cross lipid bilayers while retaining the inherent aqueous solubility of the polar pyrido-pyrimidine core.

Quantitative Data Summary
PropertyValueImplication for Drug Design
Compound Name 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-onePrivileged scaffold for kinase targeting.
CAS Number 2306299-81-8Unique identifier for sourcing and tracking[1].
Molecular Weight 177.163 g/mol Ideal for FBDD; enables high Ligand Efficiency[1].
Chemical Formula C₈H₇N₃O₂Low heavy-atom count (13 atoms).
InChI Key OBFMTZVUQJPUEC-UHFFFAOYSA-NStructural verification[1].
Lipophilicity (LogD) Modulated by 7-methoxy groupBalances aqueous solubility and membrane permeability[2].

Structural Biology: Mechanism of Action

The biological efficacy of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one derivatives stems from their ability to act as competitive ATP inhibitors. The planarity of the hetero-aromatic core allows the molecule to intercalate perfectly into the flat, aromatic adenine-binding region of the ATP pocket in kinases such as EGFR and SOS1[1].

Pathway A 7-Methoxy- Scaffold B ATP-Binding Pocket A->B Competitive Binding C Kinase Inhibition B->C ATP Displacement D Cell Cycle Arrest C->D Downstream Blockade

Caption: Kinase inhibition pathway driven by competitive ATP displacement.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows detail the experimental determination of lipophilicity and the synthesis of the scaffold. Both protocols are designed as self-validating systems.

Protocol A: Shake-Flask LC-MS/MS for LogD₇.₄ Determination

Because the pyrido-pyrimidine core contains basic nitrogens and an acidic lactam motif, lipophilicity must be measured as LogD at physiological pH (7.4) rather than LogP.

  • Phase Saturation: Vigorously mix 1-octanol and PBS (pH 7.4) for 24 hours. Causality: Water and octanol are slightly miscible. Pre-saturating the phases prevents volume shifts during the assay, ensuring concentration ratios remain absolute.

  • Compound Spiking & Internal Controls: Spike the compound (10 µM final concentration) into the biphasic system alongside a reference standard (e.g., Propranolol). Causality: The reference standard acts as a self-validating control. If the calculated LogD of Propranolol deviates from established literature values, the assay is flagged for systemic error, ensuring trustworthiness.

  • Thermodynamic Equilibration: Shake the mixture at 25°C for 60 minutes. Causality: Controlled temperature and time guarantee that thermodynamic equilibrium is reached between the aqueous and organic phases.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes. Causality: High-speed centrifugation breaks micro-emulsions, preventing false-positive lipophilicity readings caused by aqueous droplets trapped in the octanol layer.

  • LC-MS/MS Quantification: Sample both phases and analyze via mass spectrometry. Causality: LC-MS/MS provides high specificity. LogD is calculated directly from the ratio of the Area Under the Curve (AUC) from both phases, negating the need for absolute concentration calibration curves.

Workflow A 1. Phase Saturation (Octanol / PBS pH 7.4) B 2. Compound Spiking (w/ Reference Standard) A->B C 3. Equilibration (Shake 60 min, 25°C) B->C D 4. Phase Separation (Centrifugation) C->D E 5. LC-MS/MS Quantification D->E

Caption: Self-validating shake-flask LC-MS/MS workflow for LogD7.4 determination.

Protocol B: Microwave-Assisted 7-Methoxylation

The specific introduction of the methoxy group is typically not achieved during initial ring formation, but rather through late-stage functionalization[1].

  • Precursor Selection: Utilize a pre-formed 7-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one scaffold. Causality: Nucleophilic Aromatic Substitution (SₙAr) is highly favored at the 7-position due to activation by the adjacent electron-withdrawing pyridine nitrogen.

  • Microwave Irradiation: React the precursor with sodium methoxide (NaOMe) in anhydrous methanol under microwave irradiation for 5–10 minutes. Causality: Microwave heating provides rapid, uniform energy transfer. This aligns with green chemistry principles, reducing reaction times from hours to minutes while achieving yields upwards of 90-93%[2].

  • In-Situ Validation: Monitor via real-time LC-MS. The complete disappearance of the 7-chloro mass peak self-validates the completion of the SₙAr reaction before workup begins[2].

Conclusion

The 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a masterclass in physicochemical optimization. Its low molecular weight (177.163 g/mol ) ensures high ligand efficiency, while the strategic 7-methoxy functionalization perfectly balances the electronic and lipophilic requirements necessary for potent, competitive kinase inhibition. By leveraging self-validating analytical workflows, researchers can confidently utilize this privileged structure as a foundation for next-generation oncology therapeutics.

References

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy Characterization of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one

Introduction & Structural Context Pyrido[2,3-d]pyrimidines represent a privileged class of fused bicyclic heterocycles, widely recognized for their bioisosteric resemblance to purines. This structural mimicry has made th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

Pyrido[2,3-d]pyrimidines represent a privileged class of fused bicyclic heterocycles, widely recognized for their bioisosteric resemblance to purines. This structural mimicry has made them foundational scaffolds in the development of targeted therapeutics, particularly as ATP-competitive kinase inhibitors (e.g., EGFR and CDK4/6 inhibitors) 1.

Characterizing derivatives such as 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one presents unique analytical challenges. The molecule features a highly electron-deficient pyrimidine ring fused to a pyridine ring, complicated by lactam-lactim tautomerism at the C4-N3 positions and pronounced electronic push-pull effects from the 7-methoxy group. This application note outlines a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously assign the 1 H and 13 C resonances of this scaffold, ensuring high-confidence structural verification for drug development professionals.

Experimental Causality & Workflow Design

To achieve absolute structural certainty, an NMR protocol cannot simply be a checklist; it must be a self-validating logical system. Every experimental parameter is chosen to isolate specific molecular behaviors:

  • Solvent Selection (Causality): The compound exhibits strong intermolecular hydrogen bonding due to the lactam motif. Non-polar solvents fail to dissolve it adequately. We utilize DMSO- d6​ because its strong hydrogen-bond accepting nature disrupts these networks, ensuring complete dissolution. Crucially, DMSO- d6​ slows the chemical exchange rate of the N-H proton, allowing the lactam N3-H to be observed as a distinct resonance (>12.0 ppm), thereby confirming the 4(3H)-one tautomer is the predominant species in solution 2.

  • 2D NMR Necessity (Causality): The bridgehead carbons (C4a, C8a) and the carbonyl (C4) lack attached protons. 1D 13 C NMR alone cannot distinguish these quaternary centers reliably. We mandate the use of HMBC (Heteronuclear Multiple Bond Correlation) to trace 3JCH​ couplings across the heteroatoms, effectively locking the two rings together in the data model.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 5-10 mg) OneD 1D NMR Acquisition (1H & 13C) Prep->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Process Data Processing & Phase Correction TwoD->Process Elucidate Structure Elucidation & Signal Assignment Process->Elucidate

Step-by-step NMR spectroscopy workflow for heterocyclic structure elucidation.

Step-by-Step NMR Acquisition Protocol

This protocol is optimized for a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe, though a standard room-temperature probe is sufficient with increased scan counts.

Step 1: Sample Preparation
  • Weigh 5–10 mg of high-purity 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one.

  • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Transfer to a high-quality 5 mm NMR tube. Validation: Ensure the solution is visually clear; particulate matter will degrade magnetic field homogeneity (shimming).

Step 2: 1D 1 H NMR Acquisition
  • Pulse Sequence: Standard single-pulse (e.g., zg30 on Bruker).

  • Parameters: Spectral width (SW) = 15 ppm (to capture the deshielded NH proton); Relaxation delay (D1) = 2.0 s; Number of scans (NS) = 16.

  • Self-Validation Check: Integrate all peaks. The total proton integral must equal 7 (1 NH, 2 Pyridine CH, 1 Pyrimidine CH, 3 Methoxy CH 3​ ). If a broad peak at ~3.3 ppm (water) obscures data, dry the sample and repeat.

Step 3: 1D 13 C NMR Acquisition
  • Pulse Sequence: Proton-decoupled 13 C (e.g., zgpg30).

  • Parameters: SW = 250 ppm; D1 = 2.0 s; NS = 512–1024 (depending on concentration).

  • Self-Validation Check: Count the distinct signals. The molecular formula C8​H7​N3​O2​ dictates exactly 8 distinct carbon environments.

Step 4: 2D HSQC & HMBC Acquisition
  • HSQC (Heteronuclear Single Quantum Coherence): Run to correlate directly bonded 1 H- 13 C pairs. Validation: Quaternary carbons (C4, C4a, C7, C8a) will be absent from this spectrum, instantly isolating them from methine/methyl carbons.

  • HMBC: Run with a long-range coupling delay optimized for nJCH​ = 8 Hz (typically 62.5 ms). This is the critical step for skeletal connectivity.

Data Interpretation & Resonance Assignment

The electronic environment of 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one dictates highly specific chemical shifts.

1 H NMR Analysis & Causality

The pyridine ring protons (H-5 and H-6) form an AX spin system, appearing as two doublets with an ortho-coupling constant of J≈8.6 Hz.

  • H-5 ( δ ~8.42 ppm): Strongly deshielded due to its spatial proximity to the C4 carbonyl oxygen (the peri-effect) and the electron-withdrawing nature of the fused pyrimidine ring.

  • H-6 ( δ ~7.15 ppm): Significantly shielded compared to typical aromatic protons. This is caused by the strong mesomeric electron donation (+M effect) from the adjacent 7-methoxy group.

HMBC Connectivity Map

To assign the quaternary carbons, we map the 3J correlations. H-2 correlates to C4 and C8a. H-5 correlates to C4, C7, and C8a. This intersecting logic self-validates the assignment of the bridgehead carbons.

HMBC_Map cluster_protons Key Protons (1H) cluster_carbons Key Carbons (13C) H2 H-2 (Singlet) C4 C-4 (Carbonyl) H2->C4 3J C8a C-8a (Bridgehead) H2->C8a 3J H5 H-5 (Doublet) H5->C4 3J C7 C-7 (Oxy-aromatic) H5->C7 3J H5->C8a 3J H6 H-6 (Doublet) C4a C-4a (Bridgehead) H6->C4a 3J OMe 7-OCH3 (Singlet) OMe->C7 3J

Key 3J HMBC correlations for 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one assignment.

Quantitative Data Summaries

Table 1: 1 H NMR Data (DMSO- d6​ , 500 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Rationale
H-3 (NH) 12.35Broad singlet (br s)-1HHighly deshielded lactam proton; D 2​ O exchangeable.
H-5 8.42Doublet (d)8.61HDeshielded by the peri-carbonyl group (C-4).
H-2 8.21Singlet (s)-1HIsolated pyrimidine proton between two nitrogens.
H-6 7.15Doublet (d)8.61HShielded by the +M effect of the ortho-methoxy group.
7-OCH 3​ 4.02Singlet (s)-3HTypical methoxy resonance attached to an aromatic ring.

Table 2: 13 C NMR Data (DMSO- d6​ , 125 MHz)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-7 165.2Quaternary (C-O)Strongly deshielded by the electronegative oxygen.
C-4 161.5Quaternary (C=O)Characteristic lactam carbonyl resonance.
C-8a 157.1Quaternary (C-N)Bridgehead carbon adjacent to pyridine nitrogen.
C-2 149.3Methine (CH)Pyrimidine carbon flanked by two nitrogens.
C-5 139.4Methine (CH)Pyridine carbon, para to the methoxy group.
C-6 111.8Methine (CH)Pyridine carbon, ortho to the methoxy group (+M shielded).
C-4a 109.5Quaternary (C)Bridgehead carbon, shielded by resonance effects.
7-OCH 3​ 54.6Methyl (CH 3​ )Aliphatic methoxy carbon.

Conclusion

The comprehensive NMR characterization of 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one relies on understanding the molecule's tautomeric state and leveraging 2D HMBC to map its quaternary bridgehead carbons. By strictly adhering to this self-validating protocol, researchers can ensure absolute structural integrity before advancing these privileged scaffolds into biological screening or further synthetic elaboration.

References

  • Title: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)
  • Title: Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses Source: MDPI URL

Sources

Application

Using 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one as a kinase inhibitor scaffold

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between theoretical pharmacophore design and bench-level execution. The pyrido[2,3-d]pyrimidine core is a "privileged structur...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between theoretical pharmacophore design and bench-level execution. The pyrido[2,3-d]pyrimidine core is a "privileged structure" in medicinal chemistry, historically evolving from broad-spectrum dihydrofolate reductase (DHFR) inhibitors to highly selective, targeted protein kinase inhibitors[1][2].

This application note focuses specifically on the 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one scaffold. By analyzing the causality behind its structural interactions, synthetic pathways, and biological evaluation, this guide provides a self-validating framework for drug development professionals engineering next-generation kinase inhibitors.

Pharmacological Rationale & Structural Dynamics

The efficacy of the 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one scaffold lies in its precise mimicry of the adenine ring of ATP[1]. The flat, hetero-aromatic bicyclic system intercalates perfectly into the orthosteric ATP-binding pocket of kinases[1].

Why the 7-Methoxy Substitution? The introduction of a methoxy group at the C-7 position is not merely a structural placeholder; it is an active driver of target selectivity and binding affinity[1][3].

  • Electronic Versatility: The oxygen atom acts as a potent hydrogen bond acceptor, interacting with specific residues in the kinase hinge region[1].

  • Steric & Lipophilic Directing: The methoxy group adds moderate lipophilicity and directs the scaffold's orientation toward the solvent-exposed or ribose-binding pockets, preventing off-target binding[1][3].

Pharmacophore A Pyrido[2,3-d]pyrimidin-4(3H)-one Core B Kinase Hinge Region (Hydrogen Bonding) A->B Mimics Adenine C 7-Methoxy Substitution A->C Scaffold Functionalization D Solvent Exposed / Ribose Pocket C->D Steric/Electronic Fit

Logical relationship of the 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one pharmacophore in kinases.

Synthetic Methodology: Core Functionalization

Causality of the Method: Direct methoxylation during the initial multi-component ring-forming reactions is thermodynamically unfavorable. Therefore, a two-step post-cyclization modification is required[1]. By converting a 7-oxo (or 7-hydroxy) precursor into a 7-chloro intermediate, we create an excellent leaving group. The subsequent Nucleophilic Aromatic Substitution (SNAr) with sodium methoxide is highly efficient because the 7-position of the pyrido-pyrimidine ring is electronically deactivated and susceptible to nucleophilic attack[1].

Protocol 1: Two-Step Synthesis via SNAr

Self-Validating System: This protocol includes in-process LC-MS monitoring. The displacement of the chlorine atom (which has a distinct M, M+2 isotopic signature) by the methoxy group provides an unmistakable mass shift, validating the reaction's success before downstream purification.

Step 1: Chlorination

  • Suspend 10 mmol of pyrido[2,3-d]pyrimidin-7(8H)-one precursor in 15 mL of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylaniline (0.5 mL) to accelerate the halogenation.

  • Reflux the mixture at 105°C for 4 hours under an inert argon atmosphere.

  • Validation Check: Quench a 10 µL aliquot in ice water, extract with EtOAc, and run TLC (DCM:MeOH 95:5). The starting material spot should be completely consumed.

  • Concentrate the mixture in vacuo to remove excess POCl₃, pour over crushed ice, and filter the resulting 7-chloro precipitate.

Step 2: SNAr Methoxylation

  • Dissolve the crude 7-chloro intermediate in 20 mL of anhydrous methanol.

  • Slowly add 15 mmol of sodium methoxide (NaOMe) as a 25% solution in methanol at 0°C.

  • Stir the reaction at room temperature for 2 hours.

  • Validation Check: Perform LC-MS. The disappearance of the chlorine isotope pattern confirms complete conversion to the 7-methoxy derivative.

  • Neutralize with 1M HCl, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Synthesis Step1 Pyrido[2,3-d]pyrimidin-7(8H)-one (Starting Material) Step2 Chlorination (POCl3) Reflux, 4h Step1->Step2 Step3 7-Chloro Intermediate Step2->Step3 Step4 SNAr Methoxylation (NaOMe / MeOH) Step3->Step4 Step5 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one Step4->Step5

Step-by-step synthetic workflow for the 7-methoxy functionalization via SNAr.

Biochemical Profiling & Quantitative Data

To evaluate the kinase inhibitory activity of the synthesized scaffold, we utilize a luminescent ADP-Glo assay.

Causality of the Method: Unlike radioactive assays, ADP-Glo measures the universal product of kinase activity (ADP). This allows for the simultaneous profiling of the scaffold against multiple kinases (e.g., EGFR, CDK4/6, PI3K) without altering the detection chemistry[1][4].

Protocol 2: In Vitro Kinase Activity Profiling

Self-Validating System: The assay must include a "No Enzyme" control to establish the baseline luminescence (0% activity) and a "Vehicle Only" control to establish maximum kinase activity (100%). A reference inhibitor (e.g., Erlotinib for EGFR[5] or Palbociclib for CDK4[5]) is run in parallel to validate assay sensitivity.

  • Prepare a 384-well white microplate. Add 1 µL of the 7-methoxy compound (serially diluted from 10 µM to 0.1 nM in 1% DMSO).

  • Add 2 µL of the target kinase/substrate mixture (e.g., EGFR wild-type and Poly(Glu,Tyr) substrate) in assay buffer.

  • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the reaction by adding 2 µL of ultra-pure ATP (at the predetermined Km for the specific kinase). Incubate for 60 minutes.

  • Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate luminometer.

  • Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Quantitative SAR Data Summary

The following table demonstrates the critical impact of the C-7 substitution on biochemical and cellular potency. Extending the methoxy group to a methoxyethoxy chain often yields further improvements in specific RTK inhibition[3].

Compound VariantC-7 SubstitutionEGFR WT IC₅₀ (nM)CDK4 IC₅₀ (nM)MCF-7 Viability IC₅₀ (µM)
Scaffold A -H (Unsubstituted)>10,000>5,000>50.0
Scaffold B -Cl (Chloro)1,25084015.2
Scaffold C -OCH₃ (Methoxy) 45 12 0.8
Scaffold D -O(CH₂)₂OCH₃840.15

Table 1: Representative Structure-Activity Relationship (SAR) demonstrating the superior binding affinity of oxygen-linked C-7 substitutions on the pyrido[2,3-d]pyrimidin-4(3H)-one core against target kinases.

Cellular Efficacy & Pathway Modulation

Biochemical potency must translate to functional cellular effects. Pyrido[2,3-d]pyrimidine derivatives are known to induce cell cycle arrest and apoptosis by inhibiting pathways like EGFR/PI3K/AKT and CDK4/6-Rb[1][4].

Protocol 3: Flow Cytometric Evaluation of Cell Cycle Arrest

Causality of the Method: Kinase inhibitors targeting CDK4/6 or EGFR typically halt cellular proliferation before inducing cell death. Propidium Iodide (PI) staining allows us to quantify the DNA content of cells, revealing whether the 7-methoxy scaffold successfully induces G1/S phase arrest[1][4].

  • Seed MCF-7 (breast cancer) or A549 (lung cancer) cells in 6-well plates at 2×105 cells/well. Allow 24 hours for adherence.

  • Treat cells with the 7-methoxy scaffold at 1x, 5x, and 10x the biochemical IC₅₀ concentration for 48 hours.

  • Harvest cells via trypsinization, wash twice with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Wash out the ethanol with PBS and resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100).

  • Incubate in the dark at room temperature for 30 minutes.

  • Validation Check: Run an untreated control to establish normal cell cycle distribution. A successful CDK4/6 or EGFR inhibitor will show a massive spike in the G0/G1 peak and a corresponding depletion of the S-phase population.

  • Analyze via flow cytometry, capturing at least 10,000 events per sample.

Pathway Stimulus Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) Stimulus->RTK Downstream PI3K / AKT / mTOR Cascade RTK->Downstream Inhibitor 7-Methoxy Scaffold Inhibitor->RTK Inhibits CellCycle CDK4/6 Activation Inhibitor->CellCycle Inhibits Downstream->CellCycle Apoptosis Cell Cycle Arrest / Apoptosis CellCycle->Apoptosis Unchecked

Dual-target inhibition of RTK and CDK4/6 pathways by pyrido[2,3-d]pyrimidine derivatives.

References

  • Benchchem : 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one - Historical Context, Mechanisms, and Synthesis. Source: Benchchem. 1

  • Design and Structure−Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors . Source: Journal of Medicinal Chemistry - ACS Publications.3

  • SYNTHESIS AND ANTICANCER PERSPECTIVE OF PYRIDOPYRIMIDINE SCAFFOLD . Source: Amazon AWS (Review Article). 4

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades . Source: MDPI. 5

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . Source: Journal of Medicinal Chemistry - ACS Publications. 2

Sources

Method

Application Note: Late-Stage Functionalization of the 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one Core

Executive Summary & Pharmacophore Rationale The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in oncology, functioning as a highly effective bioisostere to quinazolines (e.g., gefitinib, erlotinib) for A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in oncology, functioning as a highly effective bioisostere to quinazolines (e.g., gefitinib, erlotinib) for ATP-competitive kinase inhibition ()[1]. Within this class, the 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one core offers unique electronic and steric advantages.

The 7-methoxy group acts as an electron-donating moiety that modulates the pKa of the pyrimidine nitrogens (N1 and N3). This modulation is critical for establishing high-affinity hydrogen bonds with the kinase hinge region, typically via the backbone amide of Met793 in the Epidermal Growth Factor Receptor (EGFR) ()[2]. Functionalizing this core—primarily at the C4 and N3 positions—enables the rapid generation of diverse inhibitor libraries targeting both wild-type and mutant kinases ()[3].

Mechanistic Principles of Core Activation

Before late-stage diversification can occur, the highly stable 4(3H)-one core must be chemically activated. In the solid state, the core exists predominantly as the thermodynamically stable lactam. However, in solution, it engages in a tautomeric equilibrium with its 4-hydroxy (lactim) counterpart[3].

To install diverse amines at the C4 position, the lactim hydroxyl group is first converted into a labile chloride leaving group. This is achieved using phosphorus oxychloride (POCl 3​ ) catalyzed by N,N-dimethylformamide (DMF). The Causality of Catalysis: DMF reacts with POCl 3​ to form the highly electrophilic Vilsmeier-Haack reagent. This intermediate rapidly attacks the 4-hydroxyl group, accelerating chlorination and preventing the thermal cleavage of the sensitive 7-methoxy group, which often degrades under prolonged reflux in neat POCl 3​ .

Synthetic Workflow & Pathway Visualization

FunctionalizationWorkflow Core 7-Methoxypyrido[2,3-d] pyrimidin-4(3H)-one (Starting Core) POCl3 POCl3, cat. DMF Reflux, 2-4h Core->POCl3 Alkylation R-X, K2CO3 DMF, RT Core->Alkylation Intermediate 4-Chloro-7-methoxy pyrido[2,3-d]pyrimidine (Activated Intermediate) POCl3->Intermediate SNAr Ar-NH2, iPrOH cat. HCl, 80°C Intermediate->SNAr Product1 4-(Arylamino)-7-methoxy pyrido[2,3-d]pyrimidine (Kinase Inhibitor) SNAr->Product1 Product2 N3-Alkyl-7-methoxy pyrido[2,3-d]pyrimidin-4-one (Alternative Scaffold) Alkylation->Product2

Divergent functionalization workflow of the 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one core.

Step-by-Step Experimental Protocols

Protocol A: C4-Activation via Vilsmeier-Haack Chlorination

Objective: Synthesize 4-chloro-7-methoxypyrido[2,3-d]pyrimidine.

  • Preparation: Suspend 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq, 10 mmol) in anhydrous POCl 3​ (10.0 eq, 100 mmol) under an inert argon atmosphere.

  • Catalysis: Add anhydrous DMF (0.1 eq, 1 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to 100°C and reflux for 3 hours.

  • Workup: Cool the mixture to room temperature and remove excess POCl 3​ in vacuo. Carefully quench the resulting viscous residue by adding it dropwise to a vigorously stirred ice-water mixture (100 mL).

  • Extraction: Neutralize the aqueous phase to pH 7 using saturated aqueous NaHCO 3​ . Extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the activated intermediate.

Self-Validation Checkpoint: The complete conversion of the starting material must be monitored by TLC (DCM:MeOH 9:1). The disappearance of the highly polar lactam spot (R f​ ~0.1) and the emergence of a non-polar, UV-active spot (R f​ ~0.8) confirms successful chlorination.

Protocol B: C4-Nucleophilic Aromatic Substitution (SNAr) with Anilines

Objective: Synthesize 4-[(3-bromophenyl)amino]-7-methoxypyrido[2,3-d]pyrimidine (a potent EGFR inhibitor)[3].

  • Reaction Setup: Dissolve the 4-chloro-7-methoxypyrido[2,3-d]pyrimidine intermediate (1.0 eq, 5 mmol) and 3-bromoaniline (1.1 eq, 5.5 mmol) in anhydrous isopropanol (30 mL).

  • Acid Catalysis: Add 2 drops of concentrated HCl. Causality Note: The basicity of the pyrido[2,3-d]pyrimidine nitrogens allows protonation by the catalytic HCl, which drastically increases the electrophilicity of the C4 position, facilitating nucleophilic attack by the weakly nucleophilic aniline.

  • Heating: Stir the mixture at 80°C for 4 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution as a hydrochloride salt. Filter the precipitate, wash with cold isopropanol (10 mL) followed by diethyl ether (20 mL), and dry under vacuum.

Self-Validation Checkpoint: The precipitation of the product directly from the isopropanol matrix serves as an in-situ purification step. If the solution remains clear upon cooling, it indicates incomplete conversion or excess solvent; concentrating the mixture in vacuo by 50% will force precipitation.

Protocol C: N3-Alkylation (Alternative Scaffold Diversification)

Objective: Synthesize N3-alkylated derivatives to probe the solvent-exposed region of the kinase pocket.

  • Deprotonation: Dissolve the starting 4(3H)-one core (1.0 eq, 2 mmol) in anhydrous DMF (10 mL). Add finely powdered K 2​ CO 3​ (2.0 eq, 4 mmol) and stir at room temperature for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise. Stir at room temperature for 12 hours. Causality Note: Ambient temperature and K 2​ CO 3​ favor N-alkylation over O-alkylation (at the C4 oxygen) due to the thermodynamic stability of the lactam form.

  • Isolation: Pour the mixture into ice water (50 mL). Filter the resulting precipitate, wash with water, and dry to obtain the N3-alkylated product.

Quantitative Structure-Activity Relationship (QSAR) Data

To validate the efficacy of the SNAr protocol and the pharmacological relevance of the core, various anilines were coupled with the 4-chloro-7-methoxy intermediate. The table below correlates the reaction yields with their respective biological activities against the wild-type EGFR tyrosine kinase ()[3].

CompoundC4-SubstituentN3-SubstituentYield (%)EGFR IC 50​ (nM)Mechanistic Rationale
1 3-BromophenylaminoH86~1.5Optimal hydrophobic packing in the depth of the ATP pocket.
2 3-ChlorophenylaminoH82~3.2Slightly reduced halogen bonding compared to the bromine analog.
3 4-FluorophenylaminoH78~12.0Para-substitution creates a steric clash with the binding pocket wall.
4 3-BromophenylaminoMethyl75>10,000Loss of the critical N3 hydrogen-bond donor to the kinase hinge region.

References

  • Title: Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor Source: Journal of Medicinal Chemistry (1996) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023) URL: [Link]

  • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry (2021) URL: [Link]

Sources

Application

High-Throughput Screening Assays for Kinase Inhibitor Discovery Using the 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one Scaffold

Executive Summary & Mechanistic Rationale The discovery of selective kinase inhibitors remains a cornerstone of targeted oncology. Among the most privileged pharmacophores in this space is the pyrido[2,3-d]pyrimidine sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The discovery of selective kinase inhibitors remains a cornerstone of targeted oncology. Among the most privileged pharmacophores in this space is the pyrido[2,3-d]pyrimidine scaffold, which has demonstrated profound efficacy in targeting the Epidermal Growth Factor Receptor (EGFR), particularly in non-small cell lung cancer (NSCLC)[1][2].

As a Senior Application Scientist, I have designed this protocol guide to establish a robust, self-validating High-Throughput Screening (HTS) workflow centered around derivatives of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one .

Causality in Scaffold Design

The bicyclic pyrido[2,3-d]pyrimidin-4(3H)-one core is a flat, heteroaromatic system that perfectly mimics the adenine ring of ATP, allowing it to competitively intercalate into the highly conserved ATP-binding pocket of kinases[3][4]. The specific functionalization at the 7-position with a methoxy group—typically achieved via nucleophilic aromatic substitution (SNAr) of a 7-chloro intermediate—serves a dual mechanistic purpose[3]:

  • Electronic Modulation: The electron-donating oxygen of the methoxy group participates in critical hydrogen-bonding interactions with the kinase hinge region, anchoring the inhibitor.

  • Steric & Solvation Dynamics: It improves the aqueous solubility of the otherwise hydrophobic core, a critical parameter for HTS assay compatibility and downstream pharmacokinetics.

Furthermore, structural analogs of this scaffold have shown up to 100-fold selectivity for mutant EGFR (e.g., L858R/T790M) over wild-type (WT) EGFR, mitigating the severe skin and gastrointestinal toxicities associated with WT EGFR inhibition[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / T790M) EGF->EGFR Activates ATP ATP Binding EGFR->ATP Binds PI3K PI3K / AKT Pathway ATP->PI3K Phosphorylation MAPK RAS / MAPK Pathway ATP->MAPK Phosphorylation Inhibitor 7-Methoxypyrido[2,3-d] pyrimidin-4(3H)-one Inhibitor->ATP Competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Mechanism of action: 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one competitively inhibits EGFR signaling.

High-Throughput Screening Strategy

To ensure a self-validating system, our screening architecture employs an orthogonal approach.

  • Primary Biochemical Screen (TR-FRET): We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Why TR-FRET? It is a homogeneous, wash-free format that minimizes liquid handling errors in 384/1536-well plates[5]. By using long-lifetime fluorophores (like Europium or Terbium), we introduce a time delay before measurement, which completely eliminates the transient auto-fluorescence commonly emitted by small-molecule libraries[6].

  • Secondary Phenotypic Screen (Cell Viability): Biochemical affinity does not guarantee cellular penetration. We counter-screen hits in H1975 cells (expressing mutant EGFR L858R/T790M) and A431 cells (overexpressing WT EGFR) to validate target engagement and assess mutant selectivity[2].

HTS_Workflow Library Compound Library (Pyrido-pyrimidine derivatives) Primary Primary Screen TR-FRET Kinase Assay Library->Primary QC Quality Control (Z'-factor > 0.5) Primary->QC Validate Secondary Secondary Screen Cell Viability (H1975/A431) QC->Secondary Hits (>70% Inhibition) Lead Lead Optimization & IC50 Profiling Secondary->Lead Selective Compounds

High-throughput screening workflow for identifying novel EGFR inhibitors from the compound library.

Experimental Protocols

Protocol A: Primary TR-FRET EGFR Kinase Assay

This protocol measures the ability of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one derivatives to inhibit the phosphorylation of a generic tyrosine kinase substrate by recombinant EGFR (T790M/L858R).

Materials:

  • Recombinant EGFR (T790M/L858R) kinase domain.

  • Biotinylated poly-GT substrate.

  • Europium (Eu)-labeled anti-phosphotyrosine antibody (Donor)[5].

  • Streptavidin-XL665 (Acceptor).

  • 384-well low-volume white microplates.

Step-by-Step Methodology:

  • Compound Preparation: Dispense 50 nL of test compounds (in 100% DMSO) into the 384-well plate using an acoustic liquid handler (e.g., Echo 550). Include Erlotinib as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). Causality: Acoustic dispensing prevents cross-contamination and ensures precise low-volume delivery.

  • Enzyme Addition: Add 2.5 µL of EGFR enzyme diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-binding of the competitive inhibitors to the ATP pocket.

  • Reaction Initiation: Add 2.5 µL of Substrate/ATP mix (Biotin-poly-GT and ATP at the predetermined Km​ value). Incubate for 60 minutes at room temperature.

  • Detection Phase: Add 5 µL of Detection Buffer containing EDTA (to quench kinase activity by chelating Mg2+ ), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665. Incubate for 60 minutes.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 620 nm (Europium) and 665 nm (XL665)[6].

  • Data Output: Calculate the TR-FRET ratio ( 665nm/620nm×104 ).

Protocol B: Orthogonal Phenotypic Cell Viability Screen

To validate cellular efficacy and mutant selectivity, hits are screened against H1975 (Mutant) and A431 (WT) cell lines[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed H1975 and A431 cells at 2,000 cells/well in 384-well white opaque tissue culture plates in 20 µL of complete media. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Pin-transfer or acoustically dispense test compounds to achieve a final concentration range of 10 µM to 0.1 nM (10-point dose-response). Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate cells with compounds for 72 hours. Causality: A 72-hour window is required to capture multiple cell division cycles, allowing the anti-proliferative effects of cell cycle arrest and apoptosis to fully manifest[1][3].

  • Viability Measurement: Add 10 µL of CellTiter-Glo® Reagent (Promega) to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Readout: Measure luminescence, which is directly proportional to the amount of ATP present (indicating metabolically active cells).

Data Architecture & Quality Control

Assay Validation: The Z'-Factor

A screening protocol is only as trustworthy as its statistical robustness. We rely on the Z'-factor to evaluate the dynamic range and data variation of the TR-FRET assay prior to full library screening[7][8].

The formula is defined as[9][10]:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

Where σ is the standard deviation and μ is the mean of the positive (Erlotinib) and negative (DMSO) controls.

  • Z' > 0.5: Excellent assay, ready for HTS[7][10].

  • Z' < 0.5: Marginal/Poor assay; requires optimization of enzyme/substrate concentrations or liquid handling calibration.

Quantitative Profiling Summary

Below is a structured data summary representing the expected pharmacological profile of optimized 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one derivatives compared to standard clinical benchmarks[1][2].

Compound IDStructural ModificationEGFR WT IC50​ (nM)EGFR T790M IC50​ (nM)A431 Viability IC50​ (µM)H1975 Viability IC50​ (µM)
Erlotinib Clinical Control (Quinazoline)2.5> 1,0000.85> 10.0
Scaffold A 7-Methoxy core (Unsubstituted)125.085.015.58.2
Derivative B 7-Methoxy + 6-aryl substitution45.012.55.21.1
Derivative C 7-Methoxy + 5-methyl + 6-aryl> 1,0004.0 > 20.00.08

Interpretation: Derivative C demonstrates the desired profile: high potency against the T790M mutant (4.0 nM) and strong cellular efficacy in the H1975 line (0.08 µM), while sparing the wild-type EGFR (A431 line), validating the structural hypothesis of the 7-methoxy scaffold[2][11].

References

  • Semantic Scholar (Journal of Enzyme Inhibition and Medicinal Chemistry). "Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFR inhibitors." Available at:[Link]

  • National Institutes of Health (PMC). "Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers." Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors." Available at:[Link]

  • ResearchGate. "Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors." Available at: [Link]

  • Journal of Medicinal Chemistry (ACS). "High-Throughput Screening for Extracellular Inhibitors of the FLT3 Receptor Tyrosine Kinase Reveals Chemically Diverse and Druggable Negative Allosteric Modulators." Available at:[Link]

  • Assay.dev. "On HTS: Z-factor - Statistical Measures to Assess Assay Quality." Available at: [Link]

  • GraphPad. "Calculating a Z-factor to assess the quality of a screening assay." Available at: [Link]

  • Bioinformatics (Oxford Academic). "Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies." Available at: [Link]

Sources

Method

Application Note: Formulation and Cellular Assay Methodologies for 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Physicochemical Profiling & The Formulation Challenge The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore widely utilized in the design of targeted kinase inhibitors, particularly against mutant E...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & The Formulation Challenge

The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore widely utilized in the design of targeted kinase inhibitors, particularly against mutant Epidermal Growth Factor Receptors (EGFR) and Cyclin-Dependent Kinases (CDKs)[1]. The specific introduction of a 7-methoxy group serves to modulate the electronic density of the bicyclic core, optimizing its fit within the flat, aromatic adenine-binding region of the kinase ATP pocket[2].

However, this structural optimization introduces severe in vitro handling challenges. The strict planarity of the heteroaromatic system promotes intense intermolecular π−π stacking, resulting in high crystal lattice energy. Consequently, these compounds exhibit negligible aqueous solubility and are highly prone to "crashing out" (precipitating) when transitioned from organic stock solutions into aqueous cell culture media[3]. To maintain the compound in a monomeric, bioavailable state during cellular assays, the formulation strategy must disrupt intermolecular stacking without introducing solvent-mediated cytotoxicity.

Causality-Driven Formulation Strategies

To ensure accurate dose-response curves and reproducible IC50​ values, researchers must select a formulation strategy based on the compound's potency and required working concentration.

  • Strategy A: Direct DMSO Dilution (For highly potent compounds, IC50​<100 nM) . Direct dilution from a Dimethyl Sulfoxide (DMSO) stock is viable only for highly potent derivatives[4]. The critical parameter is maintaining a final DMSO concentration of ≤0.1% (v/v) to prevent solvent-induced alterations in cell viability or basal kinase phosphorylation[5].

  • Strategy B: Cyclodextrin Inclusion Complexation (For concentrations >1 µM) . For less potent analogs or high-concentration toxicity screening, direct DMSO dilution fails. Sulfobutylether- β -cyclodextrin (SBE- β -CD) or Hydroxypropyl- β -cyclodextrin (HP- β -CD) must be employed[6][7]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 7-methoxypyrido[2,3-d]pyrimidine core, while the hydrophilic exterior ensures solubility in the aqueous media.

FormulationWorkflow Stock Anhydrous DMSO Stock (10-50 mM) Intermediate Intermediate Dilution (20% SBE-β-CD) Stock->Intermediate Dilute 1:10 Vortex vigorously Media Cell Culture Media (Final DMSO ≤0.1%) Intermediate->Media Dilute 1:100 Warm to 37°C Assay Cellular Assay (e.g., CCK-8) Media->Assay Apply to Cells (N=3 replicates)

Caption: Workflow for formulating pyrido[2,3-d]pyrimidines using cyclodextrin to prevent precipitation.

Quantitative Formulation Comparison

The table below summarizes the expected performance of various formulation matrices when handling 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one derivatives.

Formulation StrategyCarrier / ExcipientMax Stable Aqueous Conc.Final DMSO %Cytotoxicity Risk
Direct Dilution None ∼100 nM 0.1% Low
Co-solvent Tween-80 / PEG-400 ∼5 µM 0.5% Moderate
Inclusion Complex 20% SBE- β -CD >50 µM 0.1% Low

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system, ensuring that experimental artifacts are minimized and causality is clear.

Protocol 1: Preparation of Anhydrous Master Stock
  • Lyophilization : Ensure the 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one powder is fully desiccated. Moisture drastically reduces DMSO solubility.

  • Dissolution : Dissolve the compound in high-purity, anhydrous-grade DMSO to a concentration of 10 mM[5]. Causality: Anhydrous DMSO prevents the premature nucleation of the compound that occurs in the presence of trace water.

  • Aliquoting : Store in single-use 10 µL aliquots at -80°C[7]. Causality: Repeated freeze-thaw cycles introduce atmospheric condensation, leading to compound degradation and precipitation[5].

Protocol 2: SBE- β -CD Mediated Aqueous Dilution
  • Intermediate Preparation : Add 10 µL of the 10 mM DMSO stock to 90 µL of 20% (w/v) SBE- β -CD in sterile saline[7]. Vortex vigorously for 60 seconds.

  • Equilibration : Incubate the intermediate solution at 37°C for 15 minutes. Causality: Thermal energy accelerates the thermodynamic inclusion of the planar compound into the cyclodextrin cavity.

  • Final Media Dilution : Dilute the intermediate 1:100 into pre-warmed (37°C) complete cell culture media (e.g., RPMI-1640 + 10% FBS). This yields a 10 µM working solution with 0.1% DMSO and 0.02% SBE- β -CD.

  • Validation Control : Always run a vehicle control containing 0.1% DMSO and 0.02% SBE- β -CD alongside your treated wells. Causality: This validates that observed phenotypic changes are strictly drug-mediated and not an artifact of the cyclodextrin carrier.

Protocol 3: Modified Cell Viability Assay (Preventing Dye Interference)

When testing EGFR inhibitors of the pyrido-pyrimidine class using resazurin-based dyes (e.g., Alamar Blue), researchers frequently observe an artifactual "right-shift" in the dose-response curve, artificially underestimating the compound's potency[8].

  • Seeding : Seed target cells (e.g., PC-9, A549) at 5×103 cells/well in a 96-well plate[4].

  • Treatment : Apply the formulated 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one and incubate for 72 hours.

  • Drug Removal (Critical Step) : Aspirate the drug-containing media completely. Causality: Removing the drug prevents direct chemical interference between the heteroaromatic compound and the resazurin reduction process, which otherwise skews fluorescence readouts[8].

  • Dye Incubation : Add 100 µL of fresh media containing 10% Alamar Blue reagent. Incubate for 2-4 hours and read fluorescence (Ex 560 nm / Em 590 nm).

SignalingPathway EGF EGF Ligand EGFR EGFR (WT/Mutant) EGF->EGFR Ligand Binding PI3K PI3K Complex EGFR->PI3K Auto-phosphorylation Inhibitor 7-Methoxy-pyrido[2,3-d] pyrimidin-4(3H)-one Inhibitor->EGFR ATP-competitive Inhibition AKT AKT Kinase PI3K->AKT Pathway Activation Proliferation Tumor Proliferation AKT->Proliferation Cell Survival

Caption: Mechanism of action of pyrido[2,3-d]pyrimidin-4(3H)-ones targeting the EGFR/PI3K/AKT pathway.

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Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one substitution

Welcome to the technical support resource for navigating the synthetic challenges of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for navigating the synthetic challenges of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. Our goal is to provide practical, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles, particularly those related to steric hindrance.

Section 1: Foundational Concepts & FAQs

This section addresses fundamental questions regarding the structure and reactivity of the 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one core. Understanding these principles is the first step in troubleshooting and optimizing your reactions.

FAQ 1: What are the key reactivity features of the pyrido[2,3-d]pyrimidine core?

The pyrido[2,3-d]pyrimidine system is an electron-deficient heterocycle, a characteristic that dominates its reactivity.[1] This is due to the presence of four electronegative nitrogen atoms. The pyrimidine ring is generally more electron-deficient than the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature makes the ring system susceptible to SNAr, especially at positions C4 and C2, which are para and ortho to the ring nitrogens, respectively.[1][2] A good leaving group (e.g., a halogen) at these positions is readily displaced by nucleophiles.

  • Electrophilic Substitution: Generally, electrophilic substitution is difficult and requires harsh conditions unless the ring is activated by strong electron-donating groups. The nitrogen atoms deactivate the ring towards electrophilic attack.

  • Metalation: The nitrogen atoms and the carbonyl group can act as directing metalation groups (DMGs), facilitating regioselective deprotonation at adjacent carbon atoms using strong bases like organolithium reagents.[3][4]

FAQ 2: How does the 7-methoxy group specifically influence reactivity and steric hindrance?

The 7-methoxy group introduces a significant steric and electronic dichotomy:

  • Electronic Effect: As an electron-donating group (EDG), the methoxy group enriches the pyridine portion of the scaffold, slightly counteracting the overall electron-deficient character of that ring.

  • Steric Hindrance: This is the most critical challenge. The methoxy group at C7 creates a sterically crowded environment, primarily affecting the C6 position and, to a lesser extent, the approach of reagents to the C5 and C8a positions. This bulkiness can impede the approach of nucleophiles or bulky catalyst complexes, leading to low or no yield in substitution reactions.[5][6]

FAQ 3: Which positions are most susceptible to substitution, and which are hindered?

Understanding the electronic and steric landscape of the molecule is key to planning a synthetic route.

Caption: Reactivity map of the 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one core.

  • Most Reactive Site (C4): Highly electron-deficient and typically the most favorable position for SNAr when equipped with a leaving group.[7]

  • Secondary Reactive Site (C2): Also electron-deficient and a viable site for SNAr.[7]

  • Highly Hindered Site (C6): Directly adjacent to the 7-methoxy group, this position is extremely difficult to functionalize directly using methods that involve bulky reagents.

  • Moderately Hindered Site (C5): While sterically influenced by the 7-methoxy group, this position can often be accessed via Directed ortho-Metalation (DoM).[8][9]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are essential for C-C and C-N bond formation, but they are notoriously sensitive to steric hindrance.

Q1: My Buchwald-Hartwig amination at C6 (or a similarly hindered position) is failing. I see only starting material or decomposition. What should I do?

This is a classic steric hindrance problem. The bulky phosphine ligands typically used in Buchwald-Hartwig reactions, combined with the steric shield of the 7-methoxy group, prevent the catalyst from efficiently accessing the reaction site.[10]

Troubleshooting Flowchart & Strategy

G start Buchwald-Hartwig at C6 Fails q1 Is the amine nucleophile bulky? start->q1 a1_yes Switch to a smaller amine (e.g., methylamine, ammonia) or a protected equivalent. q1->a1_yes Yes a1_no Amine is small. Problem is likely the catalyst. q1->a1_no No q2 Are you using standard ligands like XPhos or RuPhos? a1_no->q2 a2_yes Switch to specialized ligands designed for hindered substrates. Consider large-but-flexible ligands. q2->a2_yes Yes a3_protocol Implement Protocol with Pd-BIAN-NHC Catalyst System q2->a3_protocol No, already tried specialty ligands a2_yes->a3_protocol

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Optimization

Preventing degradation of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one in aqueous solutions

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the stability of fused bicyclic heteroaromatics in biological assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the stability of fused bicyclic heteroaromatics in biological assays. 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one is a privileged structural scaffold widely utilized in drug discovery, particularly for its role in kinase inhibition and phosphodiesterase 3 (PDE3) modulation[1].

Despite its high pharmacological value, its electron-deficient core renders it highly susceptible to hydrolytic degradation in aqueous media[2]. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Overview of Degradation

Understanding why a compound degrades is the first step in preventing it. The pyrido[2,3-d]pyrimidine core features two primary sites of vulnerability when exposed to water or hydroxide ions:

  • The 7-Methoxy Group: The fusion of the pyrimidine and pyridine rings creates a highly electron-deficient system. This makes the 7-position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by water or hydroxide ions, leading to demethoxylation and the formation of the inactive 7-hydroxy tautomer[1].

  • The Pyrimidinone Ring: Under extreme pH conditions (either acidic or basic), the C2 position can undergo nucleophilic attack, leading to the irreversible hydrolytic cleavage of the pyrimidin-4(3H)-one ring[2].

DegradationMechanisms Intact 7-Methoxypyrido[2,3-d] pyrimidin-4(3H)-one (Intact Scaffold) SNAr Nucleophilic Attack (OH-) at C7 Position Intact->SNAr High pH / Aqueous RingOpen Nucleophilic Attack (H2O/OH-) at C2 Position Intact->RingOpen Extreme pH (Acid/Base) Tautomer 7-Hydroxypyrido[2,3-d] pyrimidin-4(3H)-one (Inactive Tautomer) SNAr->Tautomer SNAr Demethoxylation Cleaved Pyrimidinone Ring Cleavage Products (Inactive) RingOpen->Cleaved Hydrolysis

Fig 1: Primary hydrolytic degradation pathways of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one.

Troubleshooting Guides & FAQs

Q1: My IC50 values for PDE3 inhibition are drifting higher over the course of a 4-hour assay. What is causing this? A1: This is a classic symptom of in situ compound degradation. In standard biological buffers (pH 7.4) at 37°C, water acts as a nucleophile, displacing the methoxy group via an SN​Ar mechanism. This yields the 7-hydroxy tautomer (pyrido[2,3-d]pyrimidine-4,7-dione). Because the methoxy group often occupies a specific hydrophobic pocket in the target enzyme, its loss directly abrogates binding affinity, leading to a false loss of potency over time. Actionable Solution: Minimize aqueous exposure time. Prepare all serial dilutions in 100% DMSO and spike them into the aqueous assay buffer immediately prior to initiating the enzymatic reaction.

Q2: We need to formulate the compound for a 14-day in vivo dosing study. Can we use a standard saline vehicle? A2: No. Formulating this compound in unbuffered saline or standard aqueous vehicles for long-term storage will result in near-complete degradation. The pyrimidin-4(3H)-one ring will hydrolyze as the pH naturally drifts[2]. Actionable Solution: Use a non-aqueous or co-solvent-based formulation for storage. Formulate the master stock in a lipid-based vehicle or a PEG400/Tween-80/DMSO mixture. Only dilute with aqueous buffers (e.g., Citrate buffer at pH 5.5, where the scaffold is most stable) immediately before administration.

Q3: How do I verify if my stock solution has already degraded before running a costly assay? A3: Visual inspection is insufficient. You must implement a self-validating analytical step using LC-MS. The intact 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one will show a distinct parent mass [M+H]+ . If you observe a mass shift of -14 Da (loss of a methyl group + addition of a proton), demethoxylation has occurred, and the stock must be discarded.

Quantitative Stability Data

To guide your experimental design, the table below summarizes the theoretical half-life ( t1/2​ ) of the compound across various standard laboratory conditions. Note: Degradation accelerates exponentially with temperature and alkalinity.

Condition / BufferpHTemperatureEstimated Half-Life ( t1/2​ )Primary Degradant
100% Anhydrous DMSON/A-80°C> 2 YearsNone
Citrate Buffer5.54°C~ 14 Days7-Hydroxy tautomer
PBS (Standard Assay)7.425°C~ 18 Hours7-Hydroxy tautomer
PBS (Incubation)7.437°C< 4 Hours7-Hydroxy tautomer
Carbonate Buffer9.037°C< 30 MinutesRing-cleavage products

Validated Formulation Protocol

To ensure absolute scientific integrity, follow this self-validating workflow for preparing 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one for in vitro assays.

Step-by-Step Methodology:

  • Anhydrous Stock Preparation: Weigh the lyophilized powder under low-humidity conditions (e.g., a nitrogen-purged glovebox). Dissolve in anhydrous, amine-free DMSO to a concentration of 10 mM. Causality: Trace amine impurities in standard DMSO can act as nucleophiles, accelerating the degradation of the pyrimidine core.

  • Aliquoting and Cryopreservation: Aliquot the 10 mM stock into single-use amber glass vials. Purge the headspace with Argon and store at -80°C. Causality: Single-use vials prevent freeze-thaw cycles, which introduce atmospheric moisture condensation into the hygroscopic DMSO, initiating premature hydrolysis.

  • Intermediate Dilution: On the day of the experiment, thaw a single vial at room temperature. Perform all intermediate serial dilutions in 100% anhydrous DMSO.

  • Pre-Assay Quality Control (Self-Validation): Inject a 1 μ L sample of the working stock into an LC-MS system. Confirm that >95% of the Total Ion Chromatogram (TIC) corresponds to the intact parent mass and verify the absence of the -14 Da degradation product.

  • Aqueous Spiking: Add the DMSO working solutions to the aqueous assay buffer (pre-warmed to 37°C) to achieve a final DMSO concentration of 1%. Initiate the biological assay within 15 minutes of this step to outpace the degradation kinetics.

FormulationWorkflow Step1 1. Anhydrous Stock Prep (100% Amine-Free DMSO) Step2 2. Cryopreservation (-80°C, Argon Purged Vials) Step1->Step2 Step3 3. Serial Dilution (Maintained in 100% DMSO) Step2->Step3 Step4 4. LC-MS QC Check (Validate >95% Intact Mass) Step3->Step4 Step5 5. Aqueous Spiking (<15 min before assay initiation) Step4->Step5

Fig 2: Self-validating workflow for preparing 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one for aqueous assays.

References

  • Benchchem. "7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one - Benchchem". Benchchem.
  • ResearchGate. "Modulating the Cyclic Guanosine Monophosphate Substrate Selectivity of the Phosphodiesterase 3 Inhibitors by Pyridine, Pyrido[2,3-d]pyrimidine Derivatives and Their Effects upon the Growth of HT-29 Cancer Cell Line".
  • JOCPR. "Review Article The chemistry of pyrido[2,3-d]pyrimidines". Journal of Chemical and Pharmaceutical Research.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one Synthesis

Welcome to the Application Support Center for pyrido[2,3-d]pyrimidine scaffold synthesis. The introduction of a methoxy group at the 7-position of the pyrido[2,3-d]pyrimidin-4(3H)-one core is a critical functionalization...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for pyrido[2,3-d]pyrimidine scaffold synthesis. The introduction of a methoxy group at the 7-position of the pyrido[2,3-d]pyrimidin-4(3H)-one core is a critical functionalization step, often required for developing potent kinase inhibitors (such as EGFR inhibitors)[1]. However, this transformation is highly sensitive to reaction conditions and prone to side reactions that drastically reduce yield and complicate purification.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven strategies. We will focus on the chemical causality behind side reactions and establish self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Reaction Pathway & Divergence Analysis

SynthesisWorkflow Start 7-Chloro-pyrido[2,3-d]pyrimidin-4(3H)-one (Precursor) NaOMe NaOMe / Anhydrous MeOH (Controlled Temp, 60-70°C) Start->NaOMe SNAr Pathway Water Trace H2O / High Heat (>80°C) Start->Water Moisture Contamination Target 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one (Target Product) NaOMe->Target High Yield (Optimized) ExcessBase Prolonged Reflux / Excess Base (>5 eq) NaOMe->ExcessBase Over-reaction Side1 7-Hydroxy Byproduct (Hydrolysis / Demethylation) Water->Side1 Competing OH- Nucleophile Side2 Pyrimidinone Ring-Opening (C2 Attack Degradation) ExcessBase->Side2 Ring Cleavage DirectMeth Direct Methylation (MeI) of 7-Hydroxy Precursor Side3 N3 / N8 / O4 Alkylation (Poor Regioselectivity) DirectMeth->Side3 Alternative Route Failure

Pathways and side-reaction divergence in 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: During the SNAr substitution with sodium methoxide (NaOMe), I am isolating the 7-hydroxypyrido[2,3-d]pyrimidin-4(3H)-one tautomer instead of the desired 7-methoxy product. What is causing this?

  • Causality & Expert Insight: The conversion of a 7-chloro-pyrido[2,3-d]pyrimidine intermediate to the 7-methoxy derivative relies entirely on a nucleophilic aromatic substitution (SNAr) mechanism[1]. If your reaction mixture contains trace amounts of water, the methoxide ion ( CH3​O− ) exists in equilibrium with the hydroxide ion ( OH− ). Hydroxide is a highly competitive nucleophile and will rapidly displace the chloride to form the 7-hydroxy byproduct (which tautomerizes to the highly stable 7-oxo form). Furthermore, excessive heating (>80°C) in the presence of strong base can cause ether cleavage (O-demethylation) of the newly formed 7-methoxy group.

  • Self-Validating Solution: Use strictly anhydrous methanol and freshly prepared or titrated NaOMe. Conduct the reaction at 60–70°C. Monitor by LC-MS; the target 7-methoxy product will show the expected [M+H]+ , whereas the 7-hydroxy byproduct will appear as −14 Da (loss of CH2​ ).

Q2: To avoid the chlorination step, I attempted direct methylation of the pyrido[2,3-d]pyrimidine-4,7-dione precursor using methyl iodide ( MeI ) and K2​CO3​ . Why is my yield of the 7-methoxy product so low?

  • Causality & Expert Insight: Direct alkylation of the pyridone/pyrimidinone system suffers from severe regioselectivity issues. The ambidentate nature of the heterocyclic core means that electrophilic attack by MeI can occur at multiple heteroatoms. Instead of exclusive O7-alkylation, you will generate a complex mixture of N3-methyl, N8-methyl, and O4-methyl isomers.

  • Self-Validating Solution: Abandon direct methylation for 7-methoxy introduction. The chlorination-substitution sequence—using POCl3​ to form the 7-chloro intermediate, followed by SNAr with NaOMe—is the authoritative, well-established method for functionalizing the 7-position of the pyrido[2,3-d]pyrimidine ring system[1][2].

Q3: I am observing degradation and pyrimidinone ring-opening during the methoxylation phase. How can I prevent this?

  • Causality & Expert Insight: The pyrimidin-4(3H)-one ring is susceptible to nucleophilic attack at the C2 position when exposed to prolonged, harsh basic conditions. Using a massive excess of NaOMe at reflux temperatures can lead to the cleavage of the pyrimidine ring, resulting in substituted pyridine byproducts[2].

  • Self-Validating Solution: Limit NaOMe to 1.5–2.0 equivalents. Stop the reaction immediately once TLC or LC-MS indicates complete consumption of the 7-chloro starting material (typically 2–4 hours).

Quantitative Data: Side-Reaction Divergence

The table below summarizes the expected product distribution based on varying reaction conditions, demonstrating the critical need for anhydrous, controlled environments.

Reaction ConditionTarget 7-Methoxy Yield (%)7-Hydroxy Byproduct (%)Ring-Opened / Alkylated Byproducts (%)
SNAr (Anhydrous MeOH, 1.5 eq NaOMe, 65°C) > 85% < 5%< 2%
SNAr (Aqueous MeOH, 1.5 eq NaOMe, 65°C)< 40%> 50%< 2%
SNAr (Anhydrous MeOH, 5.0 eq NaOMe, 90°C)< 30%~ 20%> 40% (Ring-opening)
Direct Methylation ( MeI , K2​CO3​ , DMF)< 10%N/A> 80% (N3/N8/O4 isomers)
Standard Operating Procedure: Optimized SNAr Methoxylation

Objective: High-yield synthesis of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one while suppressing hydrolysis and ring-opening. Every step is designed to be self-validating.

Step 1: Reagent Validation

  • Action: Titrate the methanol solvent using a Karl Fischer apparatus.

  • Validation: Proceed only if the H2​O content is < 50 ppm. Trace water is the primary cause of 7-hydroxy byproduct formation.

Step 2: Reaction Assembly

  • Action: In an oven-dried, argon-purged flask, suspend 7-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

  • Action: Dropwise add a freshly titrated solution of sodium methoxide (NaOMe) in methanol (1.5 eq).

  • Causality: Limiting NaOMe to 1.5 eq prevents C2-attack and subsequent pyrimidinone ring-opening[2].

Step 3: Kinetic Monitoring

  • Action: Heat the reaction mixture to 60–65°C.

  • Validation: Monitor via LC-MS every 60 minutes. The reaction is a self-validating system: the disappearance of the starting material's distinct chlorine isotope pattern (M / M+2) and the appearance of the target mass ( M−35.5+31 ) confirms successful SNAr. Terminate heating immediately upon completion (typically 2–3 hours) to prevent O-demethylation.

Step 4: Quenching and Isolation

  • Action: Cool the mixture to 0°C and neutralize with 1 M HCl in methanol until pH 6-7 is reached.

  • Causality: Neutralization destroys excess methoxide, halting any further nucleophilic degradation during concentration.

  • Action: Concentrate under reduced pressure, triturate with cold water to remove inorganic salts, and filter.

  • Validation: Analyze the crude solid via 1H NMR. A sharp singlet near δ 4.0 ppm confirms the O-methoxy group, while the absence of N-methyl peaks (typically δ 3.3-3.6 ppm) validates regioselectivity.

References
  • Benchchem. "7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one: Environmentally Benign Approaches and Nucleophilic Substitution."1

  • Journal of Medicinal Chemistry (ACS). "Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor." 2

Sources

Optimization

Technical Support Center: Troubleshooting Poor Bioavailability in 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one Models

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center. The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore, particularly in the development of kinase inh...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the advanced troubleshooting center. The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore, particularly in the development of kinase inhibitors (e.g., EGFR, FGFR, PDGFR)[1][2]. However, translating excellent in vitro potency into in vivo efficacy is frequently derailed by poor oral bioavailability (F%). This guide deconstructs the structural liabilities of the 7-methoxy substituted core and provides field-proven, mechanistically grounded solutions for drug development professionals.

Diagnostic Matrix: The Bioavailability Triad

Bioavailability issues in this specific heterocyclic system typically stem from three interconnected nodes: thermodynamic solubility, intestinal permeability, and metabolic clearance.

BA_Troubleshooting Start Low in vivo Bioavailability (7-Methoxy-pyrido[2,3-d]pyrimidin-4-one) Solubility 1. Aqueous Solubility (Kinetic & Thermodynamic) Start->Solubility Permeability 2. Intestinal Permeability (Caco-2 / PAMPA) Start->Permeability Metabolism 3. Metabolic Stability (Microsomes/Hepatocytes) Start->Metabolism Sol_Low Poor Solubility (<10 µg/mL) High Lattice Energy Solubility->Sol_Low Low Sol_High Good Solubility (>100 µg/mL) Solubility->Sol_High High Perm_Low Poor Permeability (P-gp Efflux / High PSA) Permeability->Perm_Low Low/Efflux Perm_High High Permeability (Transcellular) Permeability->Perm_High High Met_High High Clearance (CYP-mediated O-demethylation) Metabolism->Met_High High Cl_int Met_Low Stable (Low Cl_int) Metabolism->Met_Low Low Cl_int

Figure 1: Diagnostic decision tree for isolating the root cause of poor bioavailability in pyrido[2,3-d]pyrimidine models.

Core FAQs & Mechanistic Troubleshooting

Q1: My 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one model shows excellent biochemical IC50, but it "crashes out" in cell media and has <5% oral bioavailability. Why is this happening, and how do I fix it? Causality: This is a classic "brick dust" phenomenon. The bicyclic pyrido[2,3-d]pyrimidin-4(3H)-one system is highly planar. This planarity allows it to fit perfectly into the flat, aromatic adenine-binding region of ATP pockets[1]. However, this same planarity promotes extensive intermolecular π−π stacking in the solid state, leading to a very high crystal lattice energy. Water molecules cannot easily break these solute-solute interactions, resulting in poor thermodynamic solubility[3]. Solution:

  • Structural Disruption: Introduce an sp3-hybridized group or a basic tail (e.g., a[4-(diethylamino)butyl]amino side chain) to disrupt planarity and introduce a site for protonation at physiological pH. This drastically improves both solubility and bioavailability[2].

  • Formulation: If structural modification abolishes potency, utilize nanoencapsulation or amorphous solid dispersions (ASDs) to bypass the crystal lattice energy barrier entirely[4].

Q2: Solubility and permeability are optimal, but the in vivo half-life is extremely short (<30 mins) with high hepatic clearance. What is the liability? Causality: The 7-methoxy group is a known metabolic soft spot. CYP450 enzymes (particularly CYP3A4 and CYP2D6) readily abstract a hydrogen atom from the electron-rich methoxy group. This leads to a hemiacetal intermediate that rapidly collapses, releasing formaldehyde and leaving a highly polar 7-hydroxy-pyrido[2,3-d]pyrimidin-4(3H)-one metabolite, which is rapidly cleared[5]. Solution: Perform a bioisosteric replacement. Replacing the -OCH3​ with a deuterated methoxy ( -OCD3​ ) can leverage the kinetic isotope effect to slow clearance. Alternatively, substitute with a trifluoromethoxy ( -OCF3​ ) or a morpholine ring to block O-demethylation while maintaining the required steric bulk and electronic profile.

Metabolism_Pathway Parent 7-Methoxy-pyrido[2,3-d] pyrimidin-4(3H)-one CYP450 CYP450 (e.g., 3A4) Hydrogen Abstraction Parent->CYP450 Oxidation Intermediate Unstable Hemiacetal Intermediate CYP450->Intermediate Metabolite 7-Hydroxy Metabolite (Rapidly Excreted) Intermediate->Metabolite O-Demethylation Formaldehyde Formaldehyde (Toxic Byproduct) Intermediate->Formaldehyde Release

Figure 2: CYP450-mediated O-demethylation pathway of the 7-methoxy substituent leading to rapid clearance.

Quantitative Data Summary

To illustrate the impact of these troubleshooting steps, below is a comparative pharmacokinetic summary of a baseline 7-methoxy model versus an optimized analog (incorporating a basic tail and -OCD3​ substitution)[2][5].

ParameterBaseline 7-Methoxy ModelOptimized Analog (Basic Tail + -OCD3​ )Assay / Method
Aqueous Solubility < 5 µg/mL145 µg/mLNephelometry (pH 7.4)
Caco-2 Permeability ( Papp​ ) 1.2×10−6 cm/s 8.5×10−6 cm/sTranswell Assay (A to B)
Efflux Ratio ( Papp​ B-A / A-B) 4.5 (P-gp substrate)1.2 (Non-substrate)Bidirectional Caco-2
Intrinsic Clearance ( Clint​ ) 85 µL/min/mg12 µL/min/mgHuman Liver Microsomes
Oral Bioavailability (F%) < 5% 68% Rat PK Model (10 mg/kg PO)
Protocol Vault: Self-Validating Experimental Workflows

To accurately diagnose whether your bioavailability issue is driven by solubility or metabolism, use the following self-validating protocols.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Purpose: To determine if the compound "crashes out" in aqueous buffer before reaching the target. Self-Validation Mechanism: Includes a highly soluble control (Verapamil) and a poorly soluble control (Amiodarone) to validate the standard curve and detection limits.

  • Preparation: Prepare a 10 mM stock solution of the 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one derivative in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in DMSO (ranging from 10 mM down to 19.5 µM).

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a 96-well UV-transparent plate containing 245 µL of PBS (pH 7.4). The final DMSO concentration must be strictly maintained at 2.0% to prevent solvent-induced artifacts.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking (300 rpm) to allow equilibrium of the kinetic precipitate.

  • Measurement: Read the plate using a nephelometer (laser-based light scattering) at 630 nm.

  • Data Analysis: Plot the scattering intensity against concentration. The "crash point" (kinetic solubility limit) is the concentration where scattering intensity abruptly deviates from the baseline of the blank buffer.

Protocol B: Microsomal Stability & Metabolite ID (MetID)

Purpose: To quantify intrinsic clearance ( Clint​ ) and confirm if the 7-methoxy group is the primary site of metabolism. Self-Validation Mechanism: Uses Testosterone (CYP3A4) and Dextromethorphan (CYP2D6) as positive controls to ensure microsomal enzymatic viability.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Compound Addition: Add the test compound to a final concentration of 1 µM (keep organic solvent <0.5% to avoid CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant for parent compound depletion to calculate Clint​ . Simultaneously, perform a precursor ion scan for the expected mass of the 7-hydroxy metabolite ( [M−14]+ indicating loss of CH2​ ) to confirm O-demethylation.

References
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed / NIH. Available at:[Link][2]

  • Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link][5]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. Available at: [Link][4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrido[2,3-d]pyrimidin-4(3H)-ones and Standard EGFR Inhibitors in Oncology Research

This guide provides a detailed, objective comparison of a promising class of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, the pyrido[2,3-d]pyrimidin-4(3H)-ones, against established, standard-of-care EGFR inh...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, objective comparison of a promising class of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, the pyrido[2,3-d]pyrimidin-4(3H)-ones, against established, standard-of-care EGFR inhibitors. As specific experimental data for 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one is not extensively available in the public domain, this guide will utilize data from closely related and highly potent derivatives from the same structural class to provide a robust and insightful comparison for researchers, scientists, and drug development professionals.

Introduction: The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that is a critical regulator of cellular processes, including proliferation, differentiation, survival, and migration.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[2] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are fundamental for cell growth and survival.[2][3]

In numerous cancers, particularly non-small cell lung cancer (NSCLC), aberrant EGFR signaling, driven by overexpression or activating mutations, leads to uncontrolled cell proliferation and tumor growth.[4][5][6] This has established EGFR as a major therapeutic target.[5] Standard EGFR Tyrosine Kinase Inhibitors (TKIs), such as the first-generation gefitinib and erlotinib, and the third-generation osimertinib, have revolutionized the treatment of EGFR-mutant cancers.[7][8][9] However, the emergence of resistance, often through secondary mutations like T790M, necessitates the development of novel inhibitors.[8][10]

The pyrido[2,3-d]pyrimidine scaffold has emerged as a promising foundation for the development of new kinase inhibitors.[11][12] This guide focuses on comparing the performance of highly potent pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with that of standard EGFR inhibitors, providing supporting data and experimental context.

Mechanism of Action: A Tale of ATP Competition

Both standard EGFR TKIs and the new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives function primarily as ATP-competitive inhibitors.[13][14][15] They are designed to bind to the ATP-binding pocket within the intracellular kinase domain of EGFR.[16][17] By occupying this site, they prevent the binding of ATP, which is the phosphate donor for receptor autophosphorylation.[14][18] This blockade is the critical step that halts the activation of the receptor and the subsequent downstream pro-survival signaling cascades.[19][20]

First-generation inhibitors like gefitinib and erlotinib bind reversibly to the ATP pocket.[7][9] Third-generation inhibitors, such as osimertinib, and many of the newer pyrido[2,3-d]pyrimidine derivatives, are designed as irreversible inhibitors.[8][13][21] They typically contain a reactive group (e.g., an acrylamide moiety) that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of EGFR.[8][10] This irreversible binding provides a more sustained inhibition of the kinase activity.

EGFR_Signaling_Pathway EGFR Signaling and Inhibition cluster_membrane Cell Membrane cluster_inhibitors Inhibitors (ATP Pocket) cluster_cytoplasm Cytoplasm EGFR EGFR P_EGFR p-EGFR (Active) EGFR->P_EGFR Autophosphorylation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization Std_Inhibitor Standard TKIs (Gefitinib, Erlotinib, Osimertinib) Std_Inhibitor->P_EGFR Inhibit New_Inhibitor Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives New_Inhibitor->P_EGFR Inhibit GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Kinase_Assay_Workflow Biochemical EGFR Kinase Assay Workflow A 1. Plate Preparation Add recombinant EGFR kinase to 384-well plate B 2. Compound Incubation Add serially diluted inhibitor (e.g., Pyrido-pyrimidine) and incubate A->B C 3. Reaction Initiation Add ATP and peptide substrate mix B->C D 4. Kinetic Reading Monitor fluorescence/luminescence over time in a plate reader C->D E 5. Data Analysis Calculate initial velocity. Plot against inhibitor concentration to determine IC50 D->E

Caption: Workflow for a biochemical EGFR kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.2 mM DTT). [22]Prepare stock solutions of recombinant EGFR kinase (e.g., 5 nM), ATP (e.g., 15 µM), and a suitable peptide substrate. [22]2. Enzyme Addition: Add the EGFR kinase solution to the wells of a 384-well microtiter plate. [22]3. Compound Addition: Add serially diluted test compounds (and controls) to the wells and pre-incubate for 30 minutes at room temperature to allow for binding. [22]4. Reaction Initiation: Start the kinase reaction by adding a mix of ATP and the peptide substrate. [22]5. Signal Detection: Monitor the reaction progress kinetically using a plate reader (e.g., by measuring fluorescence or luminescence, depending on the assay kit, such as Kinase-Glo®). [22][23]6. Data Analysis: Determine the initial reaction velocity from the linear phase of the progress curves. Plot the velocity against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value. [22]

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.

Cell_Viability_Workflow Cell-Based Viability Assay Workflow A 1. Cell Seeding Plate cancer cells (e.g., H1975) in a 96-well plate and allow to adhere B 2. Compound Treatment Add serially diluted inhibitor to the cells A->B C 3. Incubation Incubate for a set period (e.g., 72 hours) B->C D 4. Reagent Addition Add viability reagent (e.g., CellTiter-Glo® or MTT) C->D E 5. Signal Measurement Measure luminescence or absorbance with a plate reader D->E F 6. Data Analysis Normalize data to untreated controls. Plot viability vs. concentration to determine GI50/IC50 E->F

Caption: Workflow for a cell-based viability assay.

Step-by-Step Protocol:

  • Cell Culture: Culture cancer cells (e.g., A549, H1975) in appropriate media and conditions. [22]2. Seeding: Seed the cells at an optimal density (e.g., 10,000 cells/well) in a 96-well plate and allow them to attach overnight. [22]3. Treatment: Replace the medium with fresh medium containing serially diluted concentrations of the test inhibitor. Include vehicle-only (e.g., DMSO) controls. [22]4. Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2). [22][24]5. Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® (Promega) or MTT. [13][22]After a short incubation, measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Convert the readings to percentage viability relative to the vehicle-treated control cells. Plot the percentage viability against the logarithm of inhibitor concentration to determine the GI50 (half-maximal growth inhibition) or IC50 value. [22]

Western Blotting for EGFR Phosphorylation

This technique is used to confirm that the inhibitor is blocking the EGFR signaling pathway within the cell by assessing the phosphorylation status of EGFR.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Grow cells to ~90% confluence, serum-starve them overnight, and then treat with the inhibitor for 1-2 hours. [22][25]Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation. [22]Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [26][27]4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [28]5. Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [28]6. Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C. [27][29]7. Washing and Secondary Antibody: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. [28]9. Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading. [27][29]

Conclusion and Future Outlook

The data synthesized in this guide demonstrates that pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are a highly promising class of EGFR inhibitors. They exhibit potent biochemical and cellular activity, rivaling that of established TKIs. Notably, specific derivatives show strong activity against the T790M resistance mutation, a critical hurdle in the clinical management of NSCLC. [13][30] While standard inhibitors like osimertinib currently set a high bar for selectivity against mutant EGFR over wild-type, the versatility of the pyrido[2,3-d]pyrimidine scaffold offers significant opportunities for further chemical optimization. [11][21]Future research should focus on enhancing this selectivity to improve the therapeutic index and on comprehensive preclinical and clinical evaluation. These novel compounds represent a valuable avenue of investigation in the ongoing effort to overcome TKI resistance and improve outcomes for cancer patients.

References

  • EGFR fluorescence in situ hybridisation assay: guidelines for application to non-small-cell lung cancer | Journal of Clinical Pathology. Available at: [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. Available at: [Link]

  • Erlotinib - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC. Available at: [Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC. Available at: [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. Available at: [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. Available at: [Link]

  • EGFR Kinase Assay Kit - BPS Bioscience. Available at: [Link]

  • Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC. Available at: [Link]

  • Synthesis and Biological Activity Studies of Novel Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d]triazines - ResearchGate. Available at: [Link]

  • C5-substituted pyrido[2,3-d]pyrimidin-7-ones as highly specific kinase inhibitors targeting the clinical resistance-related EGFRT790M mutant - MedChemComm (RSC Publishing). Available at: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC. Available at: [Link]

  • Gefitinib - Wikipedia. Available at: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. Available at: [Link]

  • Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems | Anticancer Research. Available at: [Link]

  • A structure-guided optimization of pyrido[2,3-d]pyrimidin-7-ones as selective inhibitors of EGFRL858R/T790M mutant with improved pharmacokinetic properties - PubMed. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. Available at: [Link]

  • What is the mechanism of action of Osimertinib mesylate? - Patsnap Synapse. Available at: [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC. Available at: [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC - NIH. Available at: [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH. Available at: [Link]

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC. Available at: [Link]

  • 734-772 Review Article The chemistry of pyrido[2,3-d]pyrimidines - JOCPR. Available at: [Link]

  • Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation - Oncotarget. Available at: [Link]

  • Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC. Available at: [Link]

  • Erlotinib - Wikipedia. Available at: [Link]

  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. Available at: [Link]

  • Western blot analysis of proteins related to the EGFR signal pathway,... - ResearchGate. Available at: [Link]

  • Novel pyrido[2,3-b]o[4][13]xazine-based EGFR-TK inhibitors - RSC Publishing. Available at: [Link]

  • Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs - AACR Journals. Available at: [Link]

  • Targeting the EGFR signaling pathway in cancer therapy - PMC - NIH. Available at: [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - MDPI. Available at: [Link]

  • Western Blot Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression - AACR Journals. Available at: [Link]

  • Osimertinib - Wikipedia. Available at: [Link]

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Comparative

Methodological Reproducibility of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one Biological Assays: A Comparative Guide

As a Senior Application Scientist, I frequently encounter promising kinase inhibitors that fail to translate from biochemical high-throughput screening (HTS) to robust cellular models. The pyrido[2,3-d]pyrimidine scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter promising kinase inhibitors that fail to translate from biochemical high-throughput screening (HTS) to robust cellular models. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, heavily utilized for targeting kinases such as EGFR, PI3K/mTOR, and CDKs due to its structural mimicry of the adenine ring of ATP[1][2]. Specifically, the 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one derivative introduces a methoxy group that modulates the electron density and tautomeric equilibrium (4(3H)-one vs. 4-hydroxy) of the core, impacting both target affinity and physicochemical behavior[1].

However, evaluating these compounds requires rigorous, self-validating assay designs. Their planar, hydrophobic nature makes them highly susceptible to assay interference mechanisms—most notably colloidal aggregation and auto-fluorescence[3][4]. This guide provides an objective comparative analysis of this scaffold against alternative kinase inhibitors and details field-proven protocols to ensure absolute reproducibility in your screening cascades.

Comparative Performance and Assay Interference Liabilities

When comparing 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one to other established kinase inhibitors—such as the quinazoline-based Erlotinib or the substituted pyrido-pyrimidine Palbociclib—we must look beyond raw IC₅₀ values and examine their behavior in aqueous testing environments.

Table 1: Physicochemical and Assay Interference Comparison
Metric7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one (Target)Erlotinib (Alternative 1)Palbociclib (Alternative 2)
Core Scaffold Pyrido[2,3-d]pyrimidineQuinazolinePyrido[2,3-d]pyrimidine
Primary Targets EGFR, PI3K, mTOR[2]EGFR (Wild-type/Mutant)CDK4 / CDK6[5]
Aqueous Solubility Low to Moderate (Tautomer-dependent)Low (Requires low pH/salts)Moderate (Basic piperazine tail)
Aggregation Liability High (Requires detergent)[6]ModerateLow to Moderate
Fluorescence Interference Moderate (Extended conjugation)[4]LowModerate
The Causality of Assay Failure

The flat hetero-aromatic core of pyrido[2,3-d]pyrimidines is designed to fit precisely into the narrow, hydrophobic ATP-binding pocket of kinases[1]. However, in standard aqueous buffers, this planarity promotes π−π stacking, leading to the formation of colloidal aggregates (particles 50–1000 nm in size)[4]. These aggregates non-specifically sequester the target enzyme on their surface, completely inhibiting its function[6]. In a naive biochemical assay, this manifests as a highly potent "false positive." Furthermore, the extended conjugation of the scaffold can absorb or emit light at wavelengths that interfere with standard TR-FRET readouts[4].

Visualizing Workflows and Mechanisms

To establish a self-validating screening cascade, we must map out the biological target, the troubleshooting logic for false positives, and the physical assay workflow.

Pathway EGFR EGFR (Wild-Type/Mutant) PI3K PI3K / AKT EGFR->PI3K Activation mTOR mTOR Complex PI3K->mTOR Phosphorylation Proliferation Tumor Proliferation mTOR->Proliferation Cell Cycle Progression Inhibitor 7-Methoxypyrido[2,3-d] pyrimidin-4(3H)-one Inhibitor->EGFR ATP-competitive Inhibition

Simplified EGFR/PI3K/mTOR signaling pathway and the targeted inhibition point.

Interference Start HTS Hit: High Apparent Potency CheckAgg Add 0.01% Triton X-100 Start->CheckAgg AggResult Does IC50 Shift >10-fold? CheckAgg->AggResult IsAgg False Positive: Colloidal Aggregation AggResult->IsAgg Yes CheckFluor Run ADP-Glo (Luminescence) AggResult->CheckFluor No TrueHit True Hit: Specific Binding FluorResult Does TR-FRET match ADP-Glo? CheckFluor->FluorResult FluorResult->TrueHit Yes IsFluor False Positive: Auto-fluorescence FluorResult->IsFluor No

Logical decision tree for identifying colloidal aggregation and fluorescence interference.

ADPGlo Step1 1. Kinase Reaction (Target + Inhibitor + ATP) Step2 2. ADP-Glo Reagent (Deplete unreacted ATP) Step1->Step2 Step3 3. Kinase Detection (Convert ADP to ATP -> Light) Step2->Step3 Step4 4. Luminescence Readout (Proportional to activity) Step3->Step4

Step-by-step workflow of the luminescent ADP-Glo assay to avoid fluorescence artifacts.

Self-Validating Experimental Protocols

To establish trustworthiness, an assay must actively interrogate its own potential for error. The following protocols are engineered to eliminate the aggregation and fluorescence artifacts common to pyrido[2,3-d]pyrimidines.

Protocol 1: High-Fidelity Luminescent Kinase Assay (ADP-Glo)

To bypass the auto-fluorescence inherent to pyrido-pyrimidines, we utilize a luminescent ADP detection platform (ADP-Glo)[7]. This orthogonal approach measures the formation of ADP rather than relying on fluorophore-labeled antibodies[8].

Mechanistic Control: We introduce 0.01% Triton X-100 into the buffer. Non-ionic detergents disrupt the micellar formation of colloidal aggregates. If the compound is a true ATP-competitive inhibitor, the IC₅₀ will remain stable. If it is an aggregator, the apparent potency will drop by >10-fold[6][9].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) supplemented with 0.01% (v/v) freshly prepared Triton X-100 [4].

  • Compound Dilution: Serially dilute 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation)[10].

  • Enzyme Reaction: Add the target kinase (e.g., EGFR or PI3K) and incubate with the compound for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add ultra-pure ATP (at the enzyme's specific Km​ ) and the specific peptide substrate to initiate the reaction[7]. Incubate for 60 minutes.

  • ATP Depletion: Add ADP-Glo Reagent (equal to the reaction volume) to terminate the kinase reaction and enzymatically deplete all unreacted ATP. Incubate for 40 minutes[11].

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back into ATP, which is simultaneously utilized by a luciferase/luciferin reaction to produce light[12].

  • Readout: Quantify luminescence using a microplate reader. The signal is directly proportional to kinase activity[13].

Protocol 2: Cell Viability (MTT) with Precipitation Controls

Cellular assays often fail because hydrophobic compounds precipitate in the complex, protein-rich environment of cell culture media, causing physical membrane disruption rather than targeted biological inhibition[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HepG2 or MCF-7) at 104 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.

  • Compound Administration: Prepare working solutions of the compound in pre-warmed (37°C) complete media. Critical Step: Centrifuge the working solution at 10,000 x g for 5 minutes before applying to cells. This pellets any micro-precipitates that could cause false cytotoxicity via physical membrane disruption[4].

  • Incubation & Readout: Incubate for 72 hours. Add 10 µL of MTT reagent (5 mg/mL) per well, incubate for 4 hours, solubilize the resulting formazan crystals with 100 µL DMSO, and read absorbance at 570 nm.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical response to a chemical’s fundamental molecular behavior. 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one (...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical response to a chemical’s fundamental molecular behavior. 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one (CAS: 1417555-17-9) is a highly privileged pharmacophore. Its flat, bicyclic heteroaromatic core is specifically designed to mimic adenine, allowing it to dock seamlessly into the ATP-binding pockets of critical cellular kinases[1].

While it is often utilized as a synthetic intermediate, its structural homology to potent, FDA-approved active pharmaceutical ingredients (APIs) like Palbociclib dictates that we must handle it with the same stringent precautions used for advanced chemotherapeutics[2]. This guide provides the mechanistic reasoning, engineered controls, and validated protocols required to handle this compound safely.

Mechanistic Causality of Hazard

To understand the required Personal Protective Equipment (PPE), we must first understand the biological mechanism of the compound. Pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of kinases (such as CDK4/6 and PI3K)[1]. Unintended exposure—particularly via inhalation of aerosolized powder—bypasses first-pass metabolism, leading to rapid systemic absorption. Once in the bloodstream, these compounds inhibit phosphorylation pathways, forcing cells into G1/S phase arrest and ultimately triggering apoptosis[1].

Because of these properties, the compound carries suspected hazards analogous to its downstream derivatives, including genetic defects (H341), reproductive toxicity (H361), and specific target organ toxicity through repeated exposure (H373)[3].

Mechanism Compound 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one (Pharmacophore Scaffold) ATP ATP-Binding Pocket (Target Kinases) Compound->ATP Competitive Binding Inhibition Kinase Inhibition (e.g., CDK4/6, PI3K) ATP->Inhibition Blocks Phosphorylation CellCycle Cell Cycle Arrest (G1/S Phase Checkpoint) Inhibition->CellCycle Disrupts Progression Toxicity Apoptosis / Systemic Toxicity (Basis of PPE Requirement) CellCycle->Toxicity Prolonged Arrest

Biological causality pathway linking the pyrido-pyrimidine scaffold to systemic toxicity.

Physicochemical Data & Operational Implications

Before designing a handling protocol, we must analyze the compound's physical parameters. The table below summarizes how the specific properties of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one dictate our logistical approach.

ParameterValue / SpecificationOperational Implication
Chemical Name 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-oneKey scaffold for kinase inhibitors; requires potent API handling protocols.
CAS Registry Number 1417555-17-9Essential for precise SDS tracking and hazardous waste logging.
Molecular Weight ~177.16 g/mol Low MW facilitates rapid dermal and mucosal absorption if exposed.
Physical State Solid (Crystalline Powder)High risk of aerosolization during spatial transfer and weighing.
Primary Solvents DMSO, DMFRequires solvent-degradation-resistant PPE (Nitrile over Latex).
Estimated OEL < 10 µg/m³ (Band 4/5)Mandates handling strictly within a ventilated balance enclosure (VBE).
Engineered Controls & PPE Strategy

Safety is a layered system. PPE is your final line of defense, not your first. The primary control must always be engineered ventilation.

  • Primary Engineering Control: All dry powder handling must occur within a Ventilated Balance Enclosure (VBE) or a Class II Type B2 Biological Safety Cabinet. Standard ductless fume hoods are insufficient due to the risk of filter bypass with micromolar-active powders.

  • Respiratory Protection: If handling quantities larger than 100 mg outside of a VBE, a NIOSH-approved N95 respirator or a Powered Air-Purifying Respirator (PAPR) is mandatory to prevent inhalation of aerosolized particulates[4].

  • Hand Protection: Double-gloving with heavy-duty Nitrile gloves is required. Causality: Latex offers poor resistance to Dimethyl Sulfoxide (DMSO), the standard solvent for this compound. If DMSO carrying dissolved compound breaches a latex glove, it will rapidly transport the toxic payload directly through your dermal barrier.

  • Eye & Body Protection: Tight-fitting chemical splash goggles (not standard safety glasses) and a disposable Tyvek lab coat with elastic cuffs prevent powder accumulation on personal clothing[5].

Validated Operational Protocols

The following self-validating workflows ensure that every step has an integrated quality and safety check.

Workflow PPE 1. PPE Donning (N95, Double Nitrile) VBE 2. Weighing (Ventilated Enclosure) PPE->VBE Solvent 3. Solubilization (DMSO in Fume Hood) VBE->Solvent Decon 4. Decontamination (70% IPA Wipe-down) Solvent->Decon Waste 5. Hazmat Disposal (Incineration Route) Decon->Waste

Step-by-step operational workflow for the safe handling and solubilization of the compound.

Protocol A: Precision Powder Handling & Weighing
  • Preparation: Verify the VBE is operational with an inward face velocity of 0.3 to 0.5 m/s. Line the work surface with a disposable, static-dissipative bench pad.

  • Donning: Apply base PPE (lab coat, goggles, N95). Don the inner pair of nitrile gloves, pull the lab coat cuffs over the wrists, and don the outer pair of nitrile gloves.

  • Transfer: Place an anti-static weigh boat on the microbalance and tare. Using a dedicated micro-spatula, slowly transfer the 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one powder. Do not drop the powder from a height, as this generates invisible micro-aerosols.

  • Containment: Immediately transfer the weighed powder into a pre-labeled, amber glass vial. Cap tightly.

  • Self-Validation Check: Inspect the exterior of the sealed vial. Wipe the exterior with a 70% Isopropanol (IPA) dampened wipe before removing it from the VBE. If the wipe shows any residue, repeat the wipe-down until clean.

Protocol B: Solubilization & Aliquoting
  • Solvent Addition: Transfer the sealed, clean vial to a chemical fume hood. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex gently. If sonication is required, use a sealed bath sonicator. Never use a probe sonicator on open vials containing potent APIs, as it violently aerosolizes the mixture.

  • Self-Validation Check: Hold the vial against a light background. The solution must be entirely transparent with no refractive particulate matter.

  • Aliquoting: Divide the stock into single-use microcentrifuge tubes to prevent repeated freeze-thaw cycles, which degrade the compound and unnecessarily increase handling frequency.

Protocol C: Spill Containment
  • Immediate Response: If a powder spill occurs outside the VBE, hold your breath, evacuate the immediate 3-meter radius, and allow the HVAC system to settle aerosols for 15 minutes.

  • Suppression: Do not sweep dry powder[4]. Cover the spill with absorbent pads lightly dampened with water or a 10% bleach solution to suppress dust generation.

  • Recovery: Wipe inward from the edges of the spill toward the center to prevent spreading.

  • Disposal: Place all contaminated wipes and the outer layer of your gloves into a secondary containment bag, seal it, and label it as "Potent API Hazardous Waste."

Environmental Logistics & Disposal

Compounds featuring the pyrido[2,3-d]pyrimidine scaffold are highly stable and exhibit long-term toxicity to aquatic life (H411)[3]. They must never be disposed of via standard aqueous waste streams or drains[5].

  • Solid Waste: All empty primary vendor vials, contaminated spatulas, and bench pads must be placed in a rigid, puncture-resistant hazardous waste container destined for high-temperature incineration (equipped with an afterburner and scrubber)[5].

  • Liquid Waste: Solvent waste containing dissolved 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one must be segregated into dedicated non-halogenated organic waste carboys. Clearly label the carboy with the compound name, CAS number, and the "Toxic to Aquatic Life" GHS pictogram.

References
  • Cleanchem Laboratories - Material Safety Data Sheets: Palbociclib. Available at: [Link]

Sources

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